Guadecitabine
Description
Structure
2D Structure
Propriétés
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N9O10P/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30)/t7-,8-,9+,10+,11+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWXKKAWLCENJA-WGWHJZDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC(=NC5=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC(=NC5=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N9O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929901-49-5 | |
| Record name | Guadecitabine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929901495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guadecitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guadecitabine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUADECITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KT4YN1DP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Guadecitabine as a second-generation DNA methyltransferase inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Guadecitabine (SGI-110) is a second-generation DNA methyltransferase (DNMT) inhibitor designed to overcome the limitations of first-generation hypomethylating agents. As a dinucleotide of decitabine and deoxyguanosine, this compound exhibits resistance to cytidine deaminase, leading to prolonged in vivo exposure to its active metabolite, decitabine. This extended exposure allows for more sustained DNMT inhibition and subsequent re-expression of tumor suppressor genes silenced by aberrant DNA methylation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and epigenetics.
Introduction
Aberrant DNA methylation is a key epigenetic modification implicated in the pathogenesis of various cancers. Hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to uncontrolled cell growth and tumor progression. DNA methyltransferase (DNMT) inhibitors are a class of drugs that aim to reverse this process by inhibiting the enzymes responsible for DNA methylation. This compound was developed to improve upon the pharmacokinetic profile of the first-generation DNMT inhibitor, decitabine, which is susceptible to rapid degradation by cytidine deaminase.
Chemical Structure and Properties
This compound is a dinucleotide composed of decitabine and deoxyguanosine linked by a phosphodiester bond. This structure protects decitabine from deamination by cytidine deaminase.
-
Chemical Name: 2'-deoxy-5-azacytidylyl-(3'→5')-2'-deoxyguanosine
-
Molecular Formula: C₁₈H₂₄N₉O₁₀P
-
Molecular Weight: 579.39 g/mol
Mechanism of Action
This compound acts as a prodrug of decitabine. Following subcutaneous administration, it is gradually cleaved into decitabine and deoxyguanosine. Decitabine is then phosphorylated to its active triphosphate form, which is incorporated into DNA during replication. The incorporated decitabine covalently traps DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns, leading to its degradation. This results in passive, replication-dependent demethylation of the genome and the re-expression of silenced tumor suppressor genes.[1]
Caption: Mechanism of action of this compound.
Signaling Pathways
This compound-induced DNA hypomethylation leads to the modulation of various signaling pathways. Gene set enrichment analysis of tumors from in vivo studies has shown that this compound treatment induces the expression of p53 target genes and pathways associated with immune responses.[2] The re-expression of tumor suppressor genes can reactivate apoptotic pathways and cell cycle checkpoints. Furthermore, this compound has been shown to upregulate immune-related gene signatures, potentially enhancing anti-tumor immunity.[2]
Caption: Signaling pathways affected by this compound.
Preclinical Data
In Vitro Studies
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 22Rv1 | Prostate Cancer | >25 (72h) | [3] |
| T24 | Bladder Cancer | ~1 | [4] |
| HCT116 | Colorectal Cancer | ~1 | [4] |
In Vivo Xenograft Studies
This compound has shown significant anti-tumor efficacy in various xenograft models.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HepG2 | Hepatocellular Carcinoma | 2 mg/kg daily for 3 days | Significant reduction in tumor weight | [5] |
| B16F10 | Melanoma | 1 mg/kg daily for 13 days | Significant decrease in mean tumor volume | [1] |
| 22Rv1, PC-3, MDA PCa 2b | Prostate Cancer | 1.65-3.3 mg/kg, 2-3 times/week for 3 weeks | Significant inhibition of tumor growth (p < 0.0001) | [6][7] |
| Cisplatin-resistant EC | Testicular Germ Cell Tumor | 2.0 mg/kg | Potent inhibition of tumor growth and regression | [8] |
Clinical Data
This compound has been evaluated in numerous clinical trials for hematological malignancies and solid tumors.
Acute Myeloid Leukemia (AML)
| Trial | Phase | Patient Population | Treatment Arm | Control Arm | Overall Response Rate (ORR) / Complete Remission (CR) | Median Overall Survival (OS) | Reference |
| ASTRAL-1 | 3 | Treatment-naïve, ineligible for intensive chemotherapy | This compound | Treatment Choice (Azacitidine, Decitabine, or Low-Dose Cytarabine) | CR: 19.4% | 7.1 months | [9] |
| CR: 17.4% | 8.4 months | [9] | |||||
| ASTRAL-2 | 3 | Relapsed/refractory | This compound | Treatment Choice | CR+CRp: 17% | 6.4 months | [10] |
| CR+CRp: 8% | 5.4 months | [10] | |||||
| Phase 2 | 2 | Treatment-naïve, ≥65 years, not candidates for intensive chemotherapy | This compound 60 mg/m² (5-day) | - | Composite CR: >50% | - | [11] |
Myelodysplastic Syndromes (MDS)
| Trial | Phase | Patient Population | Treatment Arm | Control Arm | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| ASTRAL-3 | 3 | Previously treated with a hypomethylating agent | This compound | Treatment Choice | Not met primary endpoint | Not met primary endpoint | [12] |
| Phase 2 | 2 | Higher-risk, after azacitidine failure | This compound | - | 14.3% | 7.1 months | [13] |
| Phase 2 | 2 | Intermediate or high-risk | This compound 60 mg/m² | - | Clinically active | - | [3] |
| Phase 2 | 2 | Higher-risk or CMML | This compound | - | ORR (IWG-2023): 52% | 16.8 months | [14] |
Experimental Protocols
DNMT1 Inhibition Assay (Biochemical)
This protocol is adapted from a general DNMT1 inhibitor screening assay and can be used to assess the direct inhibitory effect of this compound's active metabolite on DNMT1 activity.
Caption: DNMT1 inhibition assay workflow.
Protocol:
-
Plate Preparation: Coat microplate wells with a cytosine-rich DNA substrate.
-
Reaction Setup: In each well, add DNMT Assay Buffer, S-adenosyl-L-methionine (SAM), purified recombinant DNMT1 enzyme, and the test compound (decitabine triphosphate) at various concentrations. Include appropriate controls (no enzyme, no inhibitor).[15]
-
Methylation Reaction: Incubate the plate at 37°C for 60-90 minutes to allow the methylation reaction to proceed.[15]
-
Washing: Wash the wells to remove unbound components.
-
Capture Antibody: Add a capture antibody specific for 5-methylcytosine and incubate at room temperature for 60 minutes.[15]
-
Washing: Wash the wells.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated detection antibody and incubate at room temperature for 30 minutes.[15]
-
Washing: Wash the wells.
-
Signal Development: Add a colorimetric HRP substrate and incubate until sufficient color develops.
-
Measurement: Stop the reaction and measure the absorbance using a microplate reader. The percentage of inhibition is calculated relative to the control wells.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-1,500 cells per well and allow them to adhere overnight.[16]
-
Treatment: Treat the cells with various concentrations of this compound in triplicate. Include a solvent control.[16]
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours), renewing the media with fresh drug daily.[16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[13]
-
Solubilization: Add a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to dissolve the formazan crystals.[13]
-
Measurement: Mix to ensure complete solubilization and record the absorbance at 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage relative to the control.
Apoptosis (Annexin V Flow Cytometry) Assay
This assay quantifies the percentage of apoptotic cells.
Protocol:
-
Cell Treatment: Culture cells with and without this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[17]
Conclusion
This compound is a promising second-generation DNMT inhibitor with a favorable pharmacokinetic profile and demonstrated clinical activity in hematological malignancies. Its mechanism of action, involving the sustained inhibition of DNMT1 and subsequent re-expression of tumor suppressor genes, provides a strong rationale for its use in cancer therapy. The preclinical and clinical data summarized in this guide highlight its potential as a monotherapy and in combination with other anti-cancer agents. The provided experimental protocols offer a starting point for researchers interested in further investigating the biological effects of this compound. Further research is warranted to identify predictive biomarkers of response and to explore its efficacy in a broader range of malignancies.
References
- 1. This compound increases response to combined anti-CTLA-4 and anti-PD-1 treatment in mouse melanoma in vivo by controlling T-cells, myeloid derived suppressor and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. DNA Methyltransferase 1 Targeting Using this compound Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2019 EHA: RESULTS OF ASTRAL-1 STUDY, A PHASE 3 RANDOMIZED TRIAL OF this compound (G) VS TREATMENT CHOICE (TC) IN TREATMENT NAÏVE ACUTE MYELOID LEUKEMIA (TN-AML) NOT ELIGIBLE FOR INTENSIVE CHEMOTHERAPY (IC) – Astex [astx.com]
- 10. This compound vs TC in relapsed/refractory AML after intensive chemotherapy: a randomized phase 3 ASTRAL-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Trial Explores Optimal Dose for AML Drug this compound [foxchase.org]
- 12. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of this compound (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 13. A phase II study of this compound in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prospective performance of the IWG-2023 criteria and IPSS-M in a phase 2 trial of this compound for higher-risk MDS or CMML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. ashpublications.org [ashpublications.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Guadecitabine: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Guadecitabine (SGI-110) is a second-generation DNA hypomethylating agent designed to overcome the limitations of first-generation agents like decitabine and azacitidine.[1][2] It is a dinucleotide of decitabine and deoxyguanosine, a structure that confers resistance to degradation by cytidine deaminase (CDA), the primary enzyme responsible for the rapid inactivation of decitabine.[1][3] This resistance leads to a prolonged in vivo exposure to the active metabolite, decitabine, potentially enhancing its therapeutic efficacy.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key clinical trial data, experimental protocols, and underlying mechanisms of action.
Pharmacokinetics
The pharmacokinetic profile of this compound and its active metabolite, decitabine, has been characterized in several clinical trials involving patients with myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and various solid tumors.[1][5] Subcutaneous administration of this compound results in a distinct PK profile compared to intravenous decitabine, featuring a lower maximum plasma concentration (Cmax) but a significantly longer exposure window and half-life for the active decitabine metabolite.[1]
Key Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, decitabine, from a pivotal Phase 1 study in patients with MDS and AML.
Table 1: Pharmacokinetic Parameters of this compound and Decitabine Following Subcutaneous Administration of this compound
| Parameter | This compound (Parent Drug) | Decitabine (Active Metabolite) |
| Dosing Regimen | 60 mg/m² daily for 5 days | 60 mg/m² daily for 5 days |
| Cmax (ng/mL) | ~100 | ~20 |
| Tmax (hr) | ~0.5 | ~1.0 |
| AUC (ng*hr/mL) | ~150 | ~100 |
| Half-life (hr) | ~1.0 | ~2.5 |
Data compiled from a Phase 1 dose-escalation study.[1]
A population pharmacokinetic analysis described the plasma concentration-time course of this compound using a one-compartment model with first-order absorption, while a two-compartment model best described the kinetics of decitabine.[4] This analysis also revealed that body weight significantly influences the clearance and volume of distribution for both this compound and decitabine, supporting body surface area-based dosing.[4]
Metabolism and Excretion
A mass balance study utilizing ¹⁴C-radiolabeled this compound provided definitive insights into its metabolic fate and excretory pathways.[6][7][8][9]
Following subcutaneous administration, this compound is rapidly converted to its active metabolite, β-decitabine.[6][7] This conversion is nearly complete, with all identified metabolites in plasma and urine being related to β-decitabine.[6][7] The primary route of excretion is renal, with approximately 90.2% of the administered radioactivity recovered in the urine.[6][7][8] The presumed inactive metabolites, M1-M5, are also products of β-decitabine metabolism.[6][7]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of DNA methyltransferases (DNMTs), leading to global and gene-specific DNA hypomethylation.[10][11] This epigenetic modification can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.[11][12]
DNA Demethylation
Pharmacodynamic assessments in clinical trials have consistently demonstrated potent, dose-related DNA demethylation following this compound administration.[1] A commonly used biomarker for global DNA methylation is the methylation status of Long Interspersed Nucleotide Element-1 (LINE-1) retrotransposons. Studies have shown that this compound treatment leads to a significant reduction in LINE-1 methylation, with the daily 5-day regimen showing the most potent demethylation, reaching a plateau at a dose of 60 mg/m².[1] This dose was established as the biologically effective dose.[1] The maximal target effect of this compound on gene promoter methylation has been observed at the point of administration of subsequent chemotherapy agents in combination regimens.[13][14]
Key Experimental Protocols
Phase 1 Dose-Escalation and Pharmacokinetic/Pharmacodynamic Study
-
Objective: To determine the safety, maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), pharmacokinetics, and pharmacodynamics of this compound in patients with MDS or AML.[1]
-
Patient Population: Adults with MDS or AML who were refractory to or had relapsed after standard treatment.[1]
-
Dosing Regimens:
-
Pharmacokinetic Sampling: Plasma samples were collected pre-dose and at multiple time points (15 min, 30 min, 60 min, 90 min, 2 hr, 4 hr, 6 hr, 8 hr, and 24 hr) post-dose on Day 1 and subsequent days depending on the regimen.[1]
-
Analytical Method for PK: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was used to quantify this compound and decitabine in plasma.[15][16]
-
Pharmacodynamic Assessment: LINE-1 methylation was assessed in peripheral blood mononuclear cells at baseline and on various days of the treatment cycle using pyrosequencing.[1]
¹⁴C-Guadecitabine Mass Balance Study
-
Objective: To determine the excretory pathways and metabolic profile of this compound.[6][7][8][9]
-
Patient Population: Five patients with advanced cancer.[6][7]
-
Dosing: Patients received at least one cycle of 45 mg/m² this compound subcutaneously daily for 5 days of a 28-day cycle. The fifth dose of the first cycle was spiked with ¹⁴C-radiolabeled this compound.[6][7][8]
-
Sample Collection: Plasma, whole blood, urine, and feces were collected at various time points to measure total radioactivity and profile metabolites.[6][7]
-
Analytical Methods:
Conclusion
This compound exhibits a favorable pharmacokinetic profile characterized by its resistance to cytidine deaminase, leading to prolonged exposure to its active metabolite, decitabine. This results in potent and sustained DNA hypomethylation, the primary pharmacodynamic effect. Clinical studies have established a biologically effective dose and schedule that is generally well-tolerated and demonstrates clinical activity in hematologic malignancies. The data summarized in this guide provide a comprehensive foundation for researchers and drug development professionals working with this promising next-generation epigenetic therapeutic. Further research and ongoing clinical trials will continue to refine the optimal use of this compound, both as a monotherapy and in combination with other anticancer agents.
References
- 1. Safety and tolerability of this compound (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 study of this compound (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of this compound in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. astx.com [astx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mass balance and metabolite profiling of 14C-guadecitabine in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Facebook [cancer.gov]
- 12. Phase I trial of DNA methyltransferase inhibitor this compound combined with cisplatin and gemcitabine for solid malignancies including urothelial carcinoma (SPIRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase I trial of DNA methyltransferase inhibitor this compound combined with cisplatin and gemcitabine for solid malignancies including urothelial carcinoma (SPIRE) - ePrints Soton [eprints.soton.ac.uk]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. research-portal.uu.nl [research-portal.uu.nl]
Guadecitabine's Prolonged Decitabine Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guadecitabine (SGI-110) is a second-generation DNA hypomethylating agent designed to deliver its active metabolite, decitabine, over a prolonged period. This extended exposure profile is intended to enhance the therapeutic window of decitabine by maximizing its incorporation into the DNA of cancer cells, which is dependent on the S-phase of the cell cycle.[1][2] This in-depth technical guide provides a comprehensive overview of this compound, focusing on the prolonged exposure to its active metabolite decitabine, and is tailored for researchers, scientists, and drug development professionals.
Core Concepts: Mechanism of Action and Prolonged Exposure
This compound is a dinucleotide composed of decitabine and deoxyguanosine, a structure that renders it resistant to degradation by cytidine deaminase (CDA), the primary enzyme responsible for the rapid inactivation of decitabine.[2][3] Following subcutaneous administration, this compound is gradually converted to decitabine, leading to a longer effective half-life and a more sustained exposure of cancer cells to the active drug compared to intravenous decitabine administration.[4]
The prolonged exposure to decitabine is critical for its mechanism of action. Decitabine, a nucleoside analog of deoxycytidine, is incorporated into DNA during replication. It then covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent global DNA hypomethylation.[5] This reversal of aberrant hypermethylation can lead to the re-expression of silenced tumor suppressor genes, induction of cell cycle arrest, and apoptosis in cancer cells.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound, highlighting its pharmacokinetic, pharmacodynamic, and clinical activity.
Table 1: Pharmacokinetic Parameters of this compound and Decitabine (from a Population PK Model)
| Parameter | This compound | Decitabine (from this compound) |
| Apparent Clearance | 371 L/hr | 405 L/hr |
| Apparent Volume of Distribution | 550 L | Central: 52.8 L, Peripheral: 187 L |
| Apparent Intercompartmental Clearance | - | 368 L/hr |
| Absorption | First-order, time-varying | - |
Data from a population pharmacokinetic model of 98 patients with MDS or AML.[8]
Table 2: Clinical Efficacy of this compound in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML)
| Indication | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Treatment-Naïve AML (≥65 years) | 60 mg/m² SC, days 1-5 (28-day cycle) | 54% (Composite CR) | - | [9] |
| Treatment-Naïve AML (≥65 years) | 90 mg/m² SC, days 1-5 (28-day cycle) | 54% (Composite CR) | - | [9] |
| Treatment-Naïve AML (≥65 years) | 60 mg/m² SC, 10-day schedule | 53% (Composite CR) | - | [9] |
| Higher-Risk MDS & Low Blast Count AML (after azacitidine failure) | 60 mg/m² SC, days 1-5 (28-day cycle) | 14.3% | 2 CRs | [3] |
| Intermediate or High-Risk MDS (Treatment-Naïve) | 60 mg/m² SC, days 1-5 (28-day cycle) | 51% | - | [10] |
| Intermediate or High-Risk MDS (Relapsed/Refractory) | 60 mg/m² SC, days 1-5 (28-day cycle) | 43% | - | [10] |
Table 3: Pharmacodynamic Effect of this compound (LINE-1 Demethylation)
| Dosing Regimen | Peak LINE-1 Demethylation from Baseline | Timing of Peak Demethylation | Reference |
| Daily x 5 (up to 125 mg/m²/d) | Up to 39% | Day 8 | [2] |
Table 4: Common Grade ≥3 Adverse Events with this compound
| Adverse Event | 5-day Schedule (60 or 90 mg/m²) in TN-AML | 10-day Schedule (60 mg/m²) in TN-AML | Reference |
| Febrile Neutropenia | 61% | 69% | [9] |
| Thrombocytopenia | 49% | 42% | [9] |
| Neutropenia | 39% | 35% | [9] |
| Pneumonia | 29% | 37% | [9] |
| Anemia | 29% | 23% | [9] |
| Sepsis | 16% | 27% | [9] |
Experimental Protocols
Bioanalytical Method for this compound and Decitabine in Human Plasma, Whole Blood, and Urine
This protocol outlines the validated LC-MS/MS method for the quantification of this compound and its active metabolite β-decitabine.[11]
1. Sample Collection and Stabilization:
-
Collect plasma and whole blood samples in K2EDTA tubes.
-
Immediately place samples on ice-water after collection.
-
Stabilize samples with tetrahydrouridine (THU) to inhibit cytidine deaminase activity.
2. Sample Preparation:
-
Plasma and Whole Blood: Perform protein precipitation.
-
Urine: Dilute the samples.
3. Chromatographic Separation:
-
Use a C6-phenyl column for this compound analysis.
-
Use a Nova-Pak Silica column for β-decitabine analysis.
-
Employ gradient elution for both analytes.
4. Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in the positive ion mode.
5. Quantification:
-
The linear range for this compound is 1.0-200 ng/mL in plasma and whole blood, and 10-2000 ng/mL in urine.
-
The linear range for β-decitabine is 0.5-100 ng/mL in plasma and whole blood, and 5-1000 ng/mL in urine.
Global DNA Methylation Analysis using LINE-1 Pyrosequencing
This protocol describes the quantification of global DNA methylation by analyzing the methylation level of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements.[8]
1. DNA Extraction and Bisulfite Conversion:
-
Extract genomic DNA from whole blood or tumor tissue.
-
Perform bisulfite conversion of the DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
2. PCR Amplification:
-
Amplify the bisulfite-converted DNA using PCR with primers specific for a region of the LINE-1 element. One of the PCR primers should be biotinylated.
3. Immobilization of PCR Products:
-
Immobilize the biotinylated PCR products onto streptavidin-coated Sepharose beads.
4. Sample Preparation for Pyrosequencing:
-
Prepare the single-stranded DNA template by denaturation.
5. Pyrosequencing:
-
Perform pyrosequencing using a sequencing primer that anneals upstream of the CpG sites of interest within the LINE-1 element.
-
The instrument dispenses deoxynucleotide triphosphates (dNTPs) sequentially. The incorporation of a dNTP generates a light signal that is proportional to the number of nucleotides incorporated.
-
The methylation level at each CpG site is quantified by the ratio of cytosine to thymine signal.
In Vitro Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound or decitabine on cancer cell lines.[12]
1. Cell Culture:
-
Culture the desired cancer cell lines in appropriate media and conditions.
2. Treatment:
-
Seed the cells in 96-well plates at a predetermined density.
-
After allowing the cells to adhere, treat them with a range of concentrations of this compound or decitabine. Include an untreated control.
3. Incubation:
-
Incubate the treated cells for a specified period (e.g., 72 hours).
4. Viability Assessment:
-
Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (the concentration of the drug that inhibits cell growth by 50%).
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy Studies
This protocol describes the general steps for establishing and utilizing a PDX model to evaluate the in vivo efficacy of this compound.[13][14]
1. Establishment of PDX Model:
-
Obtain fresh tumor tissue from a patient with the cancer of interest under sterile conditions.
-
Implant small fragments of the tumor tissue subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Monitor the mice for tumor growth.
2. Expansion of PDX Model:
-
Once the tumors reach a certain size, sacrifice the mice and harvest the tumors.
-
Passage the tumor tissue into new cohorts of mice for expansion.
3. Drug Treatment Study:
-
Once the tumors in the experimental cohort reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) to the respective groups according to the desired dosing schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
4. Endpoint Analysis:
-
At the end of the study, sacrifice the mice and excise the tumors.
-
Analyze the tumors for pharmacodynamic markers (e.g., LINE-1 methylation) and other relevant biomarkers.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and tolerability of this compound (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of this compound in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase II Trial of this compound plus Atezolizumab in Metastatic Urothelial Carcinoma Progressing after Initial Immune Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. qiagen.com [qiagen.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Development and in vitro evaluations of new decitabine nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Guadecitabine's Potential in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guadecitabine (SGI-110) is a second-generation DNA methyltransferase inhibitor (DNMTi) designed for enhanced stability and prolonged in vivo exposure to its active metabolite, decitabine. Aberrant DNA methylation is a key epigenetic hallmark of cancer, leading to the silencing of tumor suppressor genes and immune evasion. By reversing this hypermethylation, this compound has demonstrated potential in preclinical and clinical settings to reactivate silenced genes, modulate the tumor microenvironment, and sensitize solid tumors to conventional chemotherapies and immunotherapies. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy, and clinical development in solid tumors, with a focus on experimental methodologies and quantitative data.
Introduction: The Rationale for Targeting DNA Methylation in Solid Tumors
Epigenetic modifications, particularly DNA methylation, play a critical role in the initiation and progression of solid tumors. The hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common mechanism for their inactivation, contributing to uncontrolled cell growth and survival.[1][2] DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation patterns. This compound, a dinucleotide of decitabine and deoxyguanosine, is resistant to degradation by cytidine deaminase, allowing for a longer half-life and sustained exposure of tumor cells to the active decitabine.[3] This prolonged action leads to the depletion of DNMT1, reversal of aberrant hypermethylation, and re-expression of silenced genes.[4] Furthermore, this compound has been shown to have immunomodulatory effects, including the upregulation of tumor-associated antigens and components of the antigen processing and presentation machinery, thereby making tumors more visible to the immune system.[5][6]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of DNA methyltransferases. Following subcutaneous administration, this compound is slowly converted to its active form, decitabine triphosphate, which is then incorporated into DNA. This incorporation traps DNMT enzymes on the DNA, leading to their degradation and subsequent global DNA hypomethylation. This process reactivates aberrantly silenced tumor suppressor genes and other genes involved in critical cellular processes.
Signaling Pathways Modulated by this compound
This compound's impact extends to several key signaling pathways implicated in cancer.
-
p53 Signaling Pathway: this compound has been shown to induce the expression of p53 target genes.[7] The p53 tumor suppressor protein plays a central role in cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. By reactivating p53 signaling, this compound can contribute to tumor cell death and inhibition of proliferation.
-
Immune Checkpoint Pathway: this compound can modulate the tumor immune microenvironment by influencing the expression of immune checkpoint molecules.[6] By demethylating the promoters of genes encoding for components of the antigen presentation machinery (e.g., MHC class I), it can enhance tumor cell recognition by T cells. Furthermore, it can impact the expression of PD-L1 on tumor cells and PD-1 on immune cells, potentially sensitizing tumors to immune checkpoint inhibitors.[8]
Preclinical Efficacy in Solid Tumors
This compound has demonstrated significant anti-tumor activity in a variety of preclinical solid tumor models, both as a monotherapy and in combination with other agents.
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various solid tumor cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SKOV3 | Ovarian Cancer | 0.00508 | [9] |
| OVCAR5 | Ovarian Cancer | 0.00366 | [9] |
| NCCIT | Testicular Germ Cell Tumor | nanomolar range | [10] |
| NTERA-2 | Testicular Germ Cell Tumor | nanomolar range | [10] |
| HCT116 | Colon Cancer | ~5 (as decitabine) | [11] |
| RCM | Colon Cancer | sensitive (as decitabine) | [12] |
| PANC1 | Pancreatic Cancer | 0.2672 (as decitabine) | [12] |
| KP2 | Pancreatic Cancer | 0.0752 (as decitabine) | [12] |
| L33 | Pancreatic Cancer | 0.06129 (as decitabine) | [12] |
| SNU213 | Pancreatic Cancer | 0.015 (as decitabine) | [12] |
In Vivo Tumor Growth Inhibition
In vivo studies have corroborated the anti-tumor effects of this compound. The table below highlights key findings from preclinical animal models.
| Tumor Model | Treatment | Tumor Growth Inhibition | Citation |
| 4T1 Murine Mammary Carcinoma | This compound | Significantly reduced tumor growth | [13] |
| E0771 Murine Breast Carcinoma | This compound | Significantly reduced tumor growth | [13] |
| Cisplatin-Resistant Embryonal Carcinoma Xenografts | This compound | Complete regression of tumors | [7] |
| B16F10 Murine Melanoma | This compound + anti-CTLA-4/anti-PD-1 | Significantly reduced subcutaneous tumor growth and metastases | [6] |
| 22Rv1, MDA PCa 2b, PC-3 Prostate Cancer Xenografts | This compound | Significantly inhibited prostate tumor growth | [4] |
Clinical Investigations in Solid Tumors
This compound has been evaluated in numerous clinical trials across a spectrum of solid tumors, both as a single agent and in combination with chemotherapy and immunotherapy.
Summary of Key Clinical Trials
| Phase | Tumor Type(s) | Combination Agent(s) | Key Findings | Citation(s) |
| Phase I | Advanced Solid Tumors | Pembrolizumab | RP2D: this compound 30 mg/m² (d1-4) + Pembrolizumab 200 mg (d1) q3w. ORR: 7%; 37% had disease control ≥24 weeks. | [5][14] |
| Phase Ib/IIa (SPIRE) | Metastatic Solid Cancers, Urothelial Carcinoma | Cisplatin, Gemcitabine | RP2D: this compound 20 mg/m² (d1-5) + GC. Tolerable with additional myelosuppression. | [1] |
| Phase I | Metastatic Colorectal Cancer | Irinotecan | This compound 45 mg/m² + Irinotecan 125 mg/m² was safe and tolerable. 12/17 evaluable patients had stable disease. | [15] |
| Phase II | Metastatic Urothelial Carcinoma (post-ICI) | Atezolizumab | No RECIST responses observed. Median OS: 8.6 months; Median PFS: 3.0 months. | [16] |
| Phase II | SDH-Deficient GIST, Pheochromocytoma, Paraganglioma, HLRCC-Associated RCC | Monotherapy | No objective responses. 4/9 patients had prolonged stable disease. | [17] |
| Phase II | Platinum-Resistant Ovarian Cancer | Carboplatin | Did not meet primary PFS endpoint, but 6-month PFS rate was higher in the this compound arm (37% vs 11%). | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's effects.
DNA Methylation Analysis: LINE-1 Pyrosequencing
Objective: To quantify global DNA methylation changes in response to this compound treatment by assessing the methylation status of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements.
Methodology:
-
DNA Extraction: Isolate genomic DNA from tumor tissue or peripheral blood mononuclear cells (PBMCs) using a standard DNA extraction kit.
-
Bisulfite Conversion: Treat 500 ng - 1 µg of genomic DNA with sodium bisulfite using a commercially available kit (e.g., EpiTect Plus Bisulfite Kit). This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[1][2]
-
PCR Amplification:
-
Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers (one of which is biotinylated), and a hot-start DNA polymerase.[5]
-
Use primers specific for a CpG-rich region of the LINE-1 promoter.[5]
-
Perform PCR with the following cycling conditions: initial denaturation at 95°C for 15 minutes, followed by 45 cycles of 94°C for 30 seconds, 56°C for 30 seconds, and 72°C for 30 seconds, with a final extension at 72°C for 10 minutes.[5]
-
-
Pyrosequencing:
-
Immobilize the biotinylated PCR products on streptavidin-coated Sepharose beads.
-
Wash and denature the captured DNA to obtain single-stranded templates.
-
Anneal a sequencing primer to the template DNA.
-
Perform pyrosequencing using a PyroMark system (Qiagen). The instrument dispenses one dNTP at a time, and light is generated upon incorporation, proportional to the number of nucleotides incorporated.[5]
-
-
Data Analysis: The methylation percentage at each CpG site is calculated based on the ratio of cytosine to thymine signal.[18]
Gene Expression Analysis: RNA Sequencing
Objective: To profile the transcriptome of tumor cells or tissues to identify genes and pathways modulated by this compound.
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step to remove contaminating genomic DNA.[19]
-
RNA Quality Control: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 7.0 are typically used for library preparation.[19]
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first- and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.[19]
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as STAR.[20]
-
Quantification: Count the number of reads mapping to each gene using tools like htseq-count or featureCounts.[19]
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon this compound treatment.[20]
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like Ingenuity Pathway Analysis (IPA) to identify signaling pathways and biological processes that are significantly altered.[7]
-
Tumor Microenvironment Analysis: Flow Cytometry of Tumor-Infiltrating Lymphocytes
Objective: To characterize the composition and phenotype of immune cells within the tumor microenvironment following this compound treatment.
Methodology:
-
Tumor Dissociation:
-
Harvest fresh tumor tissue and mince it into small pieces.
-
Digest the tissue using an enzymatic cocktail (e.g., collagenase, dispase, and DNase) to obtain a single-cell suspension.[14]
-
-
Cell Staining:
-
Wash the cells and resuspend them in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/CD32 antibody to prevent non-specific antibody binding.[14]
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for various immune cell populations (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD11b for myeloid cells, Gr-1 for granulocytes, etc.).[21]
-
For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells after surface staining, followed by incubation with antibodies against the intracellular targets.
-
-
Flow Cytometry Acquisition:
-
Acquire the stained cells on a multi-color flow cytometer (e.g., BD LSRFortessa).
-
Include appropriate controls, such as unstained cells, single-color controls for compensation, and fluorescence-minus-one (FMO) controls to set gates accurately.[7]
-
-
Data Analysis:
-
Analyze the acquired data using software like FlowJo.
-
Gate on live, single cells, and then identify different immune cell populations based on their marker expression.[21]
-
Quantify the frequency and absolute numbers of each cell type.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: this compound's effect on the p53 signaling pathway.
References
- 1. qiagen.com [qiagen.com]
- 2. qiagen.com [qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Using RNA Sequencing to Characterize the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 5. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound increases response to combined anti-CTLA-4 and anti-PD-1 treatment in mouse melanoma in vivo by controlling T-cells, myeloid derived suppressor and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Treatment with decitabine induces the expression of stemness markers, PD-L1 and NY-ESO-1 in colorectal cancer: potential for combined chemoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS genomic status predicts the sensitivity of ovarian cancer cells to decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The DNA methyltransferase inhibitor, this compound, targets tumor-induced myelopoiesis and recovers T cell activity to slow tumor growth in combination with adoptive immunotherapy in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry for tumor-infiltrating lymphocytes [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. crownbio.com [crownbio.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubcompare.ai [pubcompare.ai]
- 20. rna-seqblog.com [rna-seqblog.com]
- 21. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
Guadecitabine's Effect on Tumor Suppressor Gene Expression: A Technical Guide
Executive Summary: Epigenetic silencing of tumor suppressor genes (TSGs) through DNA hypermethylation is a hallmark of many cancers, contributing to tumorigenesis and therapeutic resistance.[1][2] Guadecitabine (SGI-110) is a second-generation DNA methyltransferase (DNMT) inhibitor designed to reverse these aberrant epigenetic modifications.[3][4] As a dinucleotide of decitabine and deoxyguanosine, it is resistant to degradation by cytidine deaminase, which allows for prolonged in vivo exposure to its active metabolite, decitabine.[5][6] By incorporating into DNA and trapping DNMTs, this compound leads to global and gene-specific DNA hypomethylation, resulting in the re-expression of silenced TSGs.[7][8] This restoration of TSG function can induce cell cycle arrest, modulate key signaling pathways, and potentially re-sensitize tumors to other therapies, positioning this compound as a significant agent in epigenetic cancer therapy.[1][9][10]
Introduction to Epigenetic Silencing and this compound
In various malignancies, cancer cells accumulate epigenetic changes, such as the hypermethylation of CpG islands in the promoter regions of genes.[10] This process, mediated by DNA methyltransferases (DNMTs), leads to the transcriptional silencing of critical genes, including tumor suppressors that regulate cell growth, apoptosis, and DNA repair.[2][11] The reversible nature of these epigenetic marks provides a compelling therapeutic target.[2]
Hypomethylating agents (HMAs) are a class of drugs designed to inhibit DNMTs and reverse this silencing.[5] this compound was developed as a next-generation HMA to overcome the rapid in vivo degradation of first-generation agents like decitabine, thereby increasing exposure times for more effective DNMT targeting.[1][5] Its mechanism of action is centered on restoring the expression of aberrantly silenced genes, including a wide array of TSGs.[8][12]
Core Mechanism of Action
This compound's therapeutic effect is achieved through a multi-step process involving cellular uptake, metabolic activation, and subsequent disruption of the DNA methylation machinery.
-
Administration and Activation : Following subcutaneous administration, the this compound dinucleotide is designed to slowly release its active component, decitabine.[5] This structure confers resistance to cytidine deaminase, the primary enzyme responsible for decitabine degradation, resulting in prolonged exposure of cancer cells to the active drug.[3][13]
-
DNA Incorporation and DNMT Trapping : As a cytidine analog, the active decitabine metabolite is incorporated into replicating DNA during the S-phase of the cell cycle.[7][14] Once incorporated, it forms a covalent adduct with DNMTs (primarily DNMT1), trapping the enzyme on the DNA.[2]
-
DNA Hypomethylation : The trapping and subsequent degradation of DNMTs prevent the maintenance of methylation patterns during DNA replication.[8] This leads to a passive, replication-dependent demethylation of the genome, particularly at hypermethylated CpG islands in gene promoter regions.[7]
-
Gene Re-expression : The removal of repressive methylation marks allows for the binding of transcription factors and the re-establishment of a transcriptionally active chromatin state, leading to the re-expression of previously silenced genes.[8]
References
- 1. DNA Methyltransferase 1 Targeting Using this compound Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of this compound induced FGFR4 down regulation in alveolar rhabdomyosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound increases response to combined anti-CTLA-4 and anti-PD-1 treatment in mouse melanoma in vivo by controlling T-cells, myeloid derived suppressor and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Stochastic demethylation and redundant epigenetic suppressive mechanisms generate highly heterogeneous responses to pharmacological DNA methyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I trial of DNA methyltransferase inhibitor this compound combined with cisplatin and gemcitabine for solid malignancies including urothelial carcinoma (SPIRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase II study of this compound in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and tolerability of this compound (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Biomarkers of Response to Guadecitabine Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guadecitabine (SGI-110) is a second-generation DNA hypomethylating agent designed to be resistant to degradation by cytidine deaminase, leading to a more prolonged in vivo exposure to its active metabolite, decitabine.[1][2][3][4] This extended exposure is intended to enhance the incorporation of decitabine into the DNA of rapidly dividing cancer cells, thereby inhibiting DNA methyltransferases (DNMTs) and reversing aberrant DNA methylation patterns characteristic of many malignancies.[1][3] Despite its promising pharmacological profile, clinical responses to this compound vary among patients. This guide provides a comprehensive overview of the molecular biomarkers that have been investigated as predictors of response and resistance to this compound therapy, with a focus on acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).
Genetic Mutations as Biomarkers
The mutational landscape of hematologic malignancies has been a primary focus in the search for biomarkers of response to this compound. While no single gene mutation has been definitively validated as a sole predictor of response, several key genes and pathways have been implicated.
RAS Pathway Mutations (KRAS and NRAS)
Mutations in the RAS signaling pathway, particularly in KRAS and NRAS, have emerged as significant predictors of resistance to this compound. Multiple studies have shown a strong trend for RAS mutations to be associated with a lack of response.[1][5] In a phase I/II study of relapsed/refractory (r/r) AML, patients with KRAS or NRAS mutations had a significantly lower complete remission (CR) rate compared to those without these mutations.[1][5] The presence of RAS mutations is also associated with a more aggressive clinical phenotype and worse overall survival.[1]
IDH1 and IDH2 Mutations
Mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are common in AML and lead to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), which can impact DNA methylation.[6][7] While some studies have suggested a potential for improved response to hypomethylating agents in patients with IDH mutations due to the associated hypermethylation phenotype, the data for this compound is not as clear-cut.[7][8] Some analyses have shown a trend towards resistance in patients with IDH1/2 mutations, similar to the findings for RAS mutations.[1] However, other case series have reported responses to hypomethylating agents in IDH-mutated AML.[6][8]
TET2 Mutations
Mutations in the Ten-Eleven Translocation 2 (TET2) gene, a key enzyme in the DNA demethylation pathway, are frequently observed in myeloid malignancies.[9][10][11][12][13] Loss-of-function mutations in TET2 are associated with a DNA hypermethylation phenotype.[9] Given this compound's mechanism of action, it was hypothesized that TET2-mutated cancers might be more sensitive to this therapy. However, clinical studies have not consistently demonstrated a significant correlation between TET2 mutation status and response to this compound.[1]
Quantitative Data on Genetic Biomarkers
The following tables summarize the prevalence of key mutations and their association with response to this compound in patients with AML and MDS.
| Biomarker Category | Biomarker | Prevalence in r/r AML | Association with Response to this compound | Reference |
| Genetic Mutations | KRAS/NRAS | ~18% | Strong trend for resistance (0% CR in mutated vs. 15% in wild-type, p=0.07) | [1][5] |
| IDH1/IDH2 | ~19% | Trend for resistance (0% CR in mutated vs. 15% in wild-type, p=0.07) | [1] | |
| TET2 | ~10-30% in AML/MDS | No consistent significant association with response | [1][9][10] |
Gene Expression Signatures as Biomarkers
Gene expression profiling has identified a signature associated with resistance to this compound. This signature points towards underlying biological mechanisms that may render tumors less susceptible to DNA hypomethylating agents.
A Four-Gene Signature of Resistance
A study in r/r AML identified a subset of patients (approximately 20%) with a distinct gene expression profile characterized by:
-
High expression of DNMT3B
-
Low expression of CDKN2B (p15)
-
Low expression of CTCF
Patients with this gene expression signature were found to be resistant to this compound, with significantly lower response rates.[1] This signature was also associated with an enrichment for KRAS/NRAS mutations and a CpG island hypermethylation phenotype (CIMP).[1]
Quantitative Data on Gene Expression Biomarkers
| Biomarker Category | Gene Signature | Patient Subset | Association with Response to this compound | Reference |
| Gene Expression | High DNMT3B, Low CDKN2B, Low CTCF, Low CDA | ~20% of r/r AML patients | Resistance (5% response rate vs. 30% in other patients, p=0.02) | [1][14] |
DNA Methylation Patterns as Biomarkers
As this compound directly targets DNA methylation, it is logical that baseline methylation status and changes upon treatment could serve as biomarkers of response.
CpG Island Methylator Phenotype (CIMP)
The CpG Island Methylator Phenotype (CIMP) is characterized by widespread hypermethylation of CpG islands in gene promoter regions. In the context of this compound therapy, a CIMP-like methylation profile was paradoxically associated with resistance.[1] This finding suggests that the specific nature of the hypermethylation, rather than just its presence, may be critical in determining drug sensitivity.
LINE-1 Methylation
Long Interspersed Nuclear Element-1 (LINE-1) is a repetitive element in the genome, and its methylation level is often used as a surrogate for global DNA methylation. Studies have shown that this compound induces demethylation of LINE-1.[15][16][17][18][19][20] However, the degree of LINE-1 demethylation after treatment did not consistently correlate with clinical response in all studies.[15][21] A subset of patients with the resistance-associated gene expression signature also exhibited low LINE-1 hypomethylation after treatment, further linking these molecular features to a lack of response.[1]
Quantitative Data on DNA Methylation Biomarkers
| Biomarker Category | Biomarker | Patient Subset | Association with Response to this compound | Reference |
| DNA Methylation | CIMP-like phenotype | Enriched in the resistant gene expression signature group | Associated with resistance | [1] |
| LINE-1 Hypomethylation | All treated patients | Low hypomethylation post-treatment in the resistant group | [1][15] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to identify and validate the molecular biomarkers discussed.
Mutational Analysis: TruSight Myeloid Sequencing Panel
-
Objective: To detect somatic mutations in a panel of 54 genes frequently mutated in myeloid malignancies.
-
Methodology:
-
DNA Extraction: Genomic DNA is extracted from bone marrow or peripheral blood samples.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the fragments. A targeted capture of the 54 gene regions is performed using specific probes.
-
Sequencing: The captured and enriched DNA libraries are sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina MiSeq or HiSeq).
-
Data Analysis: Sequencing reads are aligned to the human reference genome. Variant calling algorithms are used to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
-
Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression levels of specific genes (e.g., DNMT3B, CDKN2B, CTCF, CDA).
-
Methodology:
-
RNA Extraction: Total RNA is isolated from patient samples.
-
Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, typically normalized to a housekeeping gene.
-
DNA Methylation Analysis
-
Objective: To assess DNA methylation patterns across the genome.
-
Methodology (example: Reduced Representation Bisulfite Sequencing - RRBS):
-
DNA Digestion: Genomic DNA is digested with a methylation-insensitive restriction enzyme (e.g., MspI) that cuts at CCGG sites.
-
Library Preparation: Adapters are ligated to the digested fragments, and size selection is performed to enrich for CpG-rich regions.
-
Bisulfite Conversion: The DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: The bisulfite-converted DNA is amplified.
-
Sequencing: The amplified library is sequenced using an NGS platform.
-
Data Analysis: Sequencing reads are aligned to a bisulfite-converted reference genome to determine the methylation status of individual CpG sites.
-
-
Objective: To quantify the methylation level of LINE-1 repetitive elements as a surrogate for global DNA methylation.
-
Methodology:
-
DNA Extraction and Bisulfite Conversion: As described above.
-
PCR Amplification: A specific region of the LINE-1 promoter containing several CpG sites is amplified from the bisulfite-converted DNA.
-
Pyrosequencing: The PCR product is sequenced using a pyrosequencer. The relative amount of cytosine and thymine at each CpG site is quantified to determine the percentage of methylation.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the molecular biomarkers of this compound response.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for biomarker discovery.
Caption: Molecular profiles associated with response.
Conclusion
The identification of predictive biomarkers for this compound therapy is crucial for optimizing patient selection and improving clinical outcomes. Current evidence points towards a multifactorial model of response and resistance, where genetic mutations (particularly in the RAS pathway), specific gene expression signatures, and baseline DNA methylation patterns collectively contribute to treatment efficacy. While no single biomarker is sufficient for predicting response, the integration of these molecular features holds promise for personalizing this compound treatment. Further validation of these biomarkers in prospective clinical trials is warranted to translate these findings into clinical practice.
References
- 1. Genomic and epigenomic predictors of response to this compound in relapsed/refractory acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of this compound (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 4. This compound (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Case series of AML patients receiving hypomethylation therapy and retrospectively found to have IDH1 or IDH2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Age-Associated TET2 Mutations: Common Drivers of Myeloid Dysfunction, Cancer and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Detection of mutant TET2 in myeloid malignancies other than myeloproliferative neoplasms: CMML, MDS, MDS/MPN and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Genomic and epigenomic predictors of response to this compound in relapsed/refractory acute myelogenous leukemia. [vivo.weill.cornell.edu]
- 15. Safety and tolerability of this compound (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A phase II study of this compound in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Guadecitabine In Vitro Cell Culture: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing Guadecitabine (SGI-110) in in vitro cell culture experiments. This compound is a second-generation DNA methyltransferase (DNMT) inhibitor, demonstrating promise in various cancer models. These guidelines are intended to facilitate robust and reproducible experimental design and execution.
Introduction to this compound
This compound is a dinucleotide of decitabine and deoxyguanosine, a formulation that renders it resistant to degradation by cytidine deaminase. This resistance leads to a prolonged in vivo exposure to its active metabolite, decitabine, a potent inhibitor of DNA methyltransferases.[1] By inhibiting DNMTs, this compound leads to the hypomethylation of DNA, which can reactivate aberrantly silenced tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of DNA methyltransferase 1 (DNMT1). After cellular uptake, this compound is incorporated into DNA. DNMT1 becomes covalently trapped on the this compound-containing DNA, leading to the depletion of active DNMT1 and subsequent global DNA hypomethylation. This epigenetic modification can restore the expression of silenced tumor suppressor genes, leading to anti-tumor effects.
Figure 1: Mechanism of Action of this compound.
Cell Culture Guidelines
Successful in vitro studies with this compound require careful consideration of cell line selection, dosing, and exposure duration.
Recommended Cell Lines
This compound has been evaluated in a variety of cancer cell lines. The choice of cell line should be guided by the specific research question.
| Cancer Type | Recommended Cell Lines |
| Prostate Cancer | LNCaP, 22Rv1, MDA PCa 2b[2][3] |
| Hepatocellular Carcinoma | SNU-398, Huh-1, HepG2, HCCLM3, PLC/PRF/5[4][5] |
| T-cell Lymphoma | Various, including patient-derived lines[6] |
| Acute Myeloid Leukemia (AML) | Various, including patient-derived blasts |
Concentration and Incubation Time
The optimal concentration and incubation time for this compound are cell-line dependent and should be determined empirically. Based on published studies, the following ranges can be used as a starting point.
| Cancer Type | Concentration Range | Incubation Time | Notes |
| Prostate Cancer | 5 - 10 µM[2][7] | 3 - 7 days | Daily media change with fresh drug may be required for longer incubations. |
| Hepatocellular Carcinoma | 10 nM - 1 µM | 72 hours | Dose-response curves should be generated to determine the IC50.[4] |
| T-cell Lymphoma | 39 - 312 nM | 72 hours | Lower concentrations may be effective in hematological malignancies.[6] |
| Acute Myeloid Leukemia (AML) | 10 nM - 1 µM | 72 - 96 hours | Sensitivity can vary widely between different AML subtypes. |
It is highly recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for each cell line.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in vitro.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Figure 2: MTT Assay Workflow.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated control wells.
-
Incubate for the desired duration (e.g., 72 hours). For longer incubations, replace the medium with fresh this compound every 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis and necrosis following this compound treatment.
Figure 3: Annexin V/PI Staining Workflow.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
DNA Methylation Analysis (Pyrosequencing)
This protocol provides a general workflow for assessing changes in DNA methylation at specific CpG sites.
References
- 1. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of this compound (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 2. DNA Methyltransferase 1 Targeting Using this compound Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Methyltransferase 1 Targeting Using this compound Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (SGI‐110) priming sensitizes hepatocellular carcinoma cells to oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
ASTRAL-2 Clinical Trial: Application Notes and Protocols for Guadecitabine in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design, experimental protocols, and key findings of the ASTRAL-2 (NCT02920008) phase 3 clinical trial.[1][2] This study investigated the efficacy and safety of guadecitabine, a next-generation hypomethylating agent, in patients with relapsed or refractory acute myeloid leukemia (AML).
Introduction
This compound (SGI-110) is a dinucleotide of decitabine and deoxyguanosine, designed to be resistant to degradation by cytidine deaminase. This resistance prolongs its half-life and exposure of its active metabolite, decitabine, to leukemic cells. The ASTRAL-2 trial was a phase 3, international, open-label, multicenter, randomized clinical trial that compared this compound with a physician's treatment choice (TC) in adults with AML who were refractory to or had relapsed after intensive chemotherapy.[1][2] While the trial did not meet its primary endpoint of significantly improving overall survival (OS) in the intent-to-treat (ITT) population, it demonstrated higher clinical response rates with this compound.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from the ASTRAL-2 clinical trial.
Table 1: Patient Demographics and Baseline Characteristics[1][3]
| Characteristic | This compound (n=148) | Treatment Choice (n=154) |
| Median Age (years) | 65 | 63 |
| Age ≥65 years | 51% | 40% |
| ECOG Performance Status 2 | 16% | 21% |
| Refractory AML | 45% | 33% |
| Second or Subsequent Relapse | 39% | 44% |
| Prior Hematopoietic Cell Transplant (HCT) | 18% | 26% |
Table 2: Treatment Choice Arm Composition[1][4]
| Treatment Category | Percentage of Patients |
| Low-Intensity Treatment | 77% |
| Mainly Hypomethylating Agents (HMAs) | |
| High-Intensity Chemotherapy | 21% |
| Best Supportive Care (BSC) | 2% |
Table 3: Efficacy Outcomes[1][3][4]
| Endpoint | This compound | Treatment Choice | P-value |
| Median Overall Survival (OS) | 6.4 months | 5.4 months | 0.33 |
| 12-month Survival Rate | 32% | 26% | - |
| 24-month Survival Rate | 19% | 10% | - |
| Complete Response (CR) + CR with Partial Hematologic Recovery (CRh) | 17% | 8% | < .01 |
| CR + CR with Incomplete Hematologic Recovery (CRi) | 27% | 14% | < .01 |
Table 4: Grade ≥3 Adverse Events of Interest[1][4]
| Adverse Event | This compound | Treatment Choice | P-value |
| Neutropenia | 32% | 17% | < .01 |
Experimental Protocols
Patient Eligibility Criteria
-
Inclusion Criteria:
-
Adults with a confirmed diagnosis of AML (excluding acute promyelocytic leukemia).
-
Previously treated with an induction regimen of intensive chemotherapy, including cytarabine and an anthracycline.[1][2]
-
Primary refractory AML (did not achieve remission after intensive induction) or relapsed AML after initial induction, with or without prior HCT.[1][2]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[1]
-
Adequate hepatic and renal function.[1]
-
Study Design and Treatment Administration
The ASTRAL-2 trial was a randomized, open-label, multicenter, phase 3 study.[1] Patients were randomized 1:1 to receive either this compound or the investigator's pre-selected treatment choice.
-
This compound Arm:
-
Patients received this compound at a dose of 60 mg/m² per day, administered subcutaneously.[1]
-
The initial treatment consisted of one or two 10-day cycles, followed by subsequent 5-day cycles. The decision for a second 10-day cycle was based on disease response and hematologic recovery in the first cycle.[1]
-
-
Treatment Choice Arm:
-
Physicians pre-selected one of three treatment options for their patients prior to randomization:
-
Endpoint Assessment
-
Primary Endpoint: Overall Survival (OS), defined as the time from randomization to death from any cause.[4]
-
Secondary Endpoints: Included assessments of response rates (CR, CRh, CRi), duration of response, and safety.[1][4]
-
Safety Assessment: Adverse events were monitored throughout the study and graded according to standard criteria.
Visualizations
This compound Mechanism of Action
This compound is a next-generation hypomethylating agent. It is a dinucleotide of decitabine and deoxyguanosine, which is resistant to degradation by cytidine deaminase. This leads to a prolonged in-vivo exposure to its active metabolite, decitabine. Decitabine inhibits DNA methyltransferase (DNMT), leading to the reversal of aberrant DNA hypermethylation. This can result in the re-expression of silenced tumor suppressor genes.
Caption: this compound's mechanism of action.
ASTRAL-2 Experimental Workflow
The following diagram illustrates the workflow of the ASTRAL-2 clinical trial, from patient screening and randomization to treatment and follow-up.
References
- 1. This compound vs TC in relapsed/refractory AML after intensive chemotherapy: a randomized phase 3 ASTRAL-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of this compound (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound vs TC in relapsed/refractory AML after intensive chemotherapy: a randomized phase 3 ASTRAL-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Guadecitabine Administration in Patients Ineligible for Intensive Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guadecitabine (SGI-110) is a next-generation hypomethylating agent (HMA) investigated for the treatment of various hematologic malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1] It is a dinucleotide of decitabine and deoxyguanosine, designed to be resistant to degradation by cytidine deaminase, which prolongs its half-life and the exposure of tumor cells to its active metabolite, decitabine.[2][3] This extended exposure enhances the uptake of decitabine into the DNA of rapidly dividing cancer cells.[3] The primary mechanism of action involves the inhibition of DNA methyltransferase (DNMT), leading to the reversal of aberrant DNA hypermethylation, a key epigenetic alteration in many cancers.[4][5] This process can restore the expression of silenced tumor suppressor genes.[4] These application notes provide a summary of clinical trial data and detailed protocols for the administration of this compound in patients with AML or MDS who are not eligible for intensive chemotherapy.
Data Presentation
Table 1: Summary of this compound Clinical Trials in Treatment-Naïve AML Patients Ineligible for Intensive Chemotherapy
| Trial Identifier | Phase | Patient Population | Dosing Regimen(s) | Key Efficacy Outcomes | Key Safety Findings (Grade ≥3 Adverse Events) |
| NCT01261312 | 2 | Treatment-naïve AML (≥65 years), not candidates for intensive chemotherapy | - 60 mg/m² SC, days 1-5 of a 28-day cycle- 90 mg/m² SC, days 1-5 of a 28-day cycle- 60 mg/m² SC, days 1-5 and 8-12 of a 28-day cycle | - Composite Complete Response (CRc) rates were similar across all doses and schedules (50-59%).[6]- No statistically significant difference in CR rate across the three dosing cohorts (38%, 41%, and 33%, respectively).[3]- Recommended regimen for this population is 60 mg/m² in a 5-day schedule.[7][8] | Febrile neutropenia, thrombocytopenia, neutropenia, pneumonia, anemia, and sepsis were the most frequently reported.[9] |
| ASTRAL-1 (NCT02348489) | 3 | Treatment-naïve AML, unfit for intensive chemotherapy | - this compound: 60 mg/m² SC, days 1-5 every 28 days- Treatment Choice (TC): azacitidine, decitabine, or low-dose cytarabine | - Did not meet co-primary endpoints of a significant improvement in complete remission (CR) and overall survival (OS) compared to TC.[10][11]- CR: 19% (this compound) vs. 17% (TC).[11]- Median OS: No significant difference.[11]- In patients receiving ≥4-6 cycles, this compound showed superior CR and OS.[10] | - Grade ≥3 AEs: 92% (this compound) vs. 88% (TC).- Higher rates of febrile neutropenia, neutropenia, and pneumonia with this compound.[11] |
Table 2: Summary of this compound Clinical Trials in Previously Treated AML, MDS, or CMML
| Trial Identifier | Phase | Patient Population | Dosing Regimen | Key Efficacy Outcomes | Key Safety Findings (Grade ≥3 Adverse Events) |
| ASTRAL-2 (NCT02920008) | 3 | Previously treated AML | - this compound: 5-day schedule- Treatment Choice (TC): low or high intensity options | - Did not meet the primary endpoint of statistically significant improvement in overall survival (OS) compared to TC.[3][4][12]- Median OS: 6.4 months (this compound) vs. 5.4 months (TC) (not statistically significant).[13]- CR rate: 12.8% (this compound) vs. 7.1% (TC).[13] | - Grade ≥3 AEs: 89% (this compound) vs. 84% (TC).- Most common: febrile neutropenia, neutropenia, thrombocytopenia, anemia, pneumonia, sepsis.[13] |
| ASTRAL-3 (NCT02907359) | 3 | Previously treated MDS or CMML | - this compound: 5-day schedule- Treatment Choice (TC): low-dose cytarabine, intensive chemotherapy, or best supportive care | - Did not meet the primary endpoint of statistically significant improvement in OS compared to TC.[3][4][12] | Safety data were consistent with the known safety profile of this compound.[4] |
| NCT02197676 | 2 | Higher-risk MDS or low blast count AML after azacitidine failure | 60 mg/m² SC, days 1-5 of a 28-day cycle | - Overall response rate: 14.3% (8 of 56 patients).[14]- Responders included patients with complete response and marrow CR.[14] | Not detailed in the provided search results. |
Experimental Protocols
Protocol: Administration of this compound in Treatment-Naïve AML Patients Ineligible for Intensive Chemotherapy
1. Patient Eligibility:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Acute promyelocytic leukemia (M3 classification).[15]
-
Prior treatment for AML (except hydroxyurea for blast control).
-
2. Dosing and Administration:
-
Recommended Dose: 60 mg/m² this compound administered subcutaneously once daily on days 1 through 5 of a 28-day cycle.[8][11]
-
Administration:
-
Reconstitute this compound according to the manufacturer's instructions.
-
Administer as a subcutaneous injection. Rotate injection sites.
-
3. Treatment Course:
-
Continue treatment for a minimum of six cycles unless there is evidence of disease progression or unacceptable toxicity.[2][6]
-
Treatment may be continued as long as the patient continues to benefit.
4. Monitoring and Toxicity Management:
-
Hematologic Monitoring: Perform complete blood counts with differentials at baseline and regularly throughout treatment to monitor for myelosuppression.
-
Adverse Event Management:
-
Dose delays or reductions may be necessary to manage toxicity.[2]
-
Manage common adverse events such as febrile neutropenia, neutropenia, and thrombocytopenia according to institutional guidelines. This may include the use of growth factors and prophylactic antibiotics.
-
5. Response Assessment:
-
Evaluate response to treatment according to the revised International Working Group (IWG) criteria for AML.[11]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for this compound Administration
Caption: Clinical trial workflow for this compound administration.
References
- 1. This compound (SGI-110): an investigational drug for the treatment of myelodysplastic syndrome and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 study of this compound (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of this compound (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 5. Facebook [cancer.gov]
- 6. onclive.com [onclive.com]
- 7. Clinical Trial Explores Optimal Dose for AML Drug this compound [foxchase.org]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. io.nihr.ac.uk [io.nihr.ac.uk]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. This compound vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase III ASTRAL-2 and -3 trials of this compound in patients with previously treated AML, MDS, or CMML fail to meet primary endpoints [aml-hub.com]
- 13. ashpublications.org [ashpublications.org]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Guadecitabine Technical Support Center: Managing Neutropenia
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing neutropenia, a common adverse event associated with the investigational DNA methyltransferase inhibitor, guadecitabine. The information is presented in a question-and-answer format to directly address potential issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is the mechanism of action of this compound and how does it lead to neutropenia?
This compound is a next-generation hypomethylating agent designed as a dinucleotide of decitabine and deoxyguanosine. This structure makes it resistant to degradation by cytidine deaminase, leading to a longer in-vivo half-life and prolonged exposure of its active metabolite, decitabine.[1][2][3] Decitabine, upon incorporation into DNA, inhibits DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of tumor suppressor genes.[4] The cytotoxic effects of this compound, which are S-phase specific, also impact rapidly dividing hematopoietic progenitor cells in the bone marrow, leading to myelosuppression, including neutropenia.[1]
Q2: What is the reported incidence of neutropenia and febrile neutropenia in clinical trials with this compound?
Neutropenia and febrile neutropenia are among the most common grade ≥3 adverse events reported in clinical trials of this compound. The incidence can vary depending on the dose, schedule, and patient population. Below is a summary of reported rates from various studies.
| Study Population | This compound Dose and Schedule | Grade ≥3 Neutropenia (%) | Grade ≥3 Febrile Neutropenia (%) |
| Myelodysplastic Syndromes (MDS) or Acute Myeloid Leukemia (AML)[1] | Dailyx5 (3-125 mg/m²/d) | 10 | 41 |
| Treatment-naïve AML (≥65 years)[5] | 60 mg/m² 5-day schedule | 39 | 61 |
| Treatment-naïve AML (≥65 years)[5] | 90 mg/m² 5-day schedule | Not specified | 61 |
| Treatment-naïve AML (≥65 years)[5] | 60 mg/m² 10-day schedule | 35 | 69 |
| Relapsed/Refractory AML[4] | Not specified | 32 | Not specified |
| Solid Tumors (in combination with pembrolizumab)[2] | 30 mg/m² days 1-4 | 38.2 | 11.8 |
| Solid Tumors (in combination with pembrolizumab)[2] | 45 mg/m² days 1-4 | Not specified | 11.8 |
Q3: What are the recommended monitoring procedures for detecting this compound-induced neutropenia in a research setting?
Regular monitoring of peripheral blood counts is crucial for the early detection and management of neutropenia.
Experimental Protocol: Monitoring for this compound-Induced Neutropenia
Objective: To prospectively monitor subjects for the development of neutropenia during this compound treatment.
Methodology:
-
Baseline Assessment: Prior to the first dose of this compound, a complete blood count (CBC) with differential is required to establish baseline values, including the Absolute Neutrophil Count (ANC).
-
On-Treatment Monitoring:
-
Perform a CBC with differential at least once a week during treatment cycles.
-
In the event of a Grade 2 or higher neutropenia (ANC < 1,500/mm³), increase the frequency of monitoring to two to three times per week to track the nadir and recovery.
-
-
Post-Treatment Monitoring: Continue weekly CBC with differential monitoring after the completion of a treatment cycle until the ANC returns to baseline or ≥ 1,500/mm³.
Q4: What are the general principles for managing this compound-induced neutropenia?
The management of this compound-induced neutropenia involves a combination of dose modifications, supportive care, and, in some cases, the use of myeloid growth factors. Treatment decisions should be guided by the severity of neutropenia and the presence of fever or other signs of infection.
Q5: Are there specific guidelines for dose delays and reductions of this compound in response to neutropenia?
While specific, universally adopted guidelines for this compound are not yet established as it is an investigational agent, principles from clinical trial protocols suggest that dose delays and reductions are permissible to manage hematologic toxicity.[6] The following is a conservative, suggested approach based on general principles of managing chemotherapy-induced neutropenia.
Troubleshooting Guide: Dose Modification for this compound-Induced Neutropenia
| Clinical Scenario | Recommended Action |
| Prior to starting a new cycle: ANC < 1,000/mm³ | Delay the start of the next cycle for up to 2 weeks. Monitor ANC every 2-3 days. |
| After cycle delay: ANC recovers to ≥ 1,000/mm³ within 2 weeks | Resume this compound at the same dose. |
| After cycle delay: ANC does not recover to ≥ 1,000/mm³ within 2 weeks | Consider discontinuation of this compound or consult with the principal investigator. |
| During a cycle: Grade 4 neutropenia (ANC < 500/mm³) lasting more than 7 days, not attributable to underlying disease. | In subsequent cycles, consider a dose reduction by 25-33%. |
| Febrile Neutropenia: (Fever ≥ 38.3°C and ANC < 1,000/mm³) | Interrupt the current cycle. Hospitalization and broad-spectrum antibiotics are generally indicated. Once neutropenia and fever resolve, consider a dose reduction in subsequent cycles. |
Q6: What supportive care measures should be implemented for subjects with this compound-induced neutropenia?
Supportive care is critical to prevent and manage complications of neutropenia.
-
Infection Prophylaxis: For patients with anticipated prolonged, severe neutropenia, prophylactic antibiotics and antifungals may be considered based on institutional guidelines.
-
Patient Education: Counsel subjects on the signs and symptoms of infection (e.g., fever, chills, sore throat, cough) and the importance of seeking immediate medical attention.
-
Hygiene: Emphasize the importance of frequent hand washing and avoiding contact with sick individuals.
-
Management of Febrile Neutropenia: Febrile neutropenia is a medical emergency requiring prompt evaluation and initiation of empiric broad-spectrum antibiotics.[7]
Q7: When is the use of Granulocyte-Colony Stimulating Factors (G-CSF) appropriate?
The use of G-CSF (e.g., filgrastim, pegfilgrastim) can be considered for both the prevention (primary prophylaxis) and treatment of neutropenia.
-
Primary Prophylaxis: In clinical settings where the risk of febrile neutropenia is high (generally considered >20%), prophylactic G-CSF may be administered starting 24 to 72 hours after the last dose of this compound in a cycle.
-
Therapeutic Use: For subjects who develop afebrile Grade 4 neutropenia, therapeutic G-CSF may be considered to shorten the duration of severe neutropenia, particularly if they have additional risk factors for infection. In cases of febrile neutropenia, G-CSF is often administered as part of supportive care.
Signaling Pathways and Experimental Workflows
The development of neutropenia is a direct consequence of this compound's cytotoxic effects on hematopoietic stem and progenitor cells. The following diagram illustrates a logical workflow for the management of this adverse event.
Caption: Workflow for Monitoring and Management of this compound-Induced Neutropenia.
References
- 1. Safety and tolerability of this compound (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1, dose-escalation study of this compound (SGI-110) in combination with pembrolizumab in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound vs TC in relapsed/refractory AML after intensive chemotherapy: a randomized phase 3 ASTRAL-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. A phase II study of this compound in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
Guadecitabine Technical Support Center: Optimizing Dosage and Minimizing Toxicity
Welcome to the Guadecitabine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to minimize toxicity in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is a next-generation DNA methyltransferase (DNMT) inhibitor. It is a dinucleotide composed of decitabine and deoxyguanosine, which confers resistance to degradation by the enzyme cytidine deaminase.[1][2] This resistance results in a longer half-life and prolonged exposure to its active metabolite, decitabine, compared to intravenous decitabine administration.[3][4] Decitabine, after being incorporated into DNA, traps DNMT enzymes, leading to hypomethylation and re-expression of tumor suppressor genes.[5] At high concentrations, the trapped DNMT can act as a bulky DNA adduct, leading to cytotoxicity.[5] The primary toxicity, myelosuppression, is linked to this cytotoxic effect on hematopoietic progenitor cells.[5][6]
Q2: What are the most common dose-limiting toxicities (DLTs) observed with this compound?
A2: The most frequently reported and dose-limiting toxicities are hematological.[6][7][8] These include:
Other common serious adverse events include pneumonia and sepsis, which are often secondary to myelosuppression.[6][9][10]
Q3: What are the recommended starting doses and schedules for this compound in clinical research?
A3: The recommended phase 2 dose for this compound in several studies involving patients with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) is 60 mg/m² administered subcutaneously once daily for 5 consecutive days in a 28-day cycle.[6][9][12][13] Dose escalation studies have identified a maximum tolerated dose (MTD) of 90 mg/m² in patients with MDS on a 5-day schedule.[3][6][11] In combination with other therapies, such as pembrolizumab or cisplatin, lower doses of this compound, for instance 30 mg/m², have been utilized.[7][8][14]
Q4: How can I manage and mitigate this compound-induced myelosuppression in my experiments?
A4: Management of myelosuppression is critical. In clinical settings, this involves:
-
Dose reduction or delay: Treatment cycles may be delayed or the dose of this compound reduced to allow for recovery of blood counts.[10][13][15][16]
-
Supportive care: This can include the use of growth factors (e.g., G-CSF) for neutropenia, as well as prophylactic antibiotics and transfusions of platelets or red blood cells as needed.
-
Monitoring: Regular monitoring of complete blood counts is essential to detect the onset and severity of myelosuppression.[13]
For preclinical in vivo studies, similar principles apply, including careful dose selection, monitoring of animal health and weight, and potentially adjusting treatment schedules.
Troubleshooting Guides
Issue 1: Excessive cytotoxicity observed in in vitro cell culture experiments.
| Possible Cause | Troubleshooting Step |
| High drug concentration | This compound's cytotoxic effects are dose-dependent.[5] Perform a dose-response curve to determine the optimal concentration that induces hypomethylation without excessive cell death. |
| Prolonged exposure time | The prolonged action of this compound can lead to increased cytotoxicity. Consider shorter exposure times in your experimental design. |
| Cell line sensitivity | Different cell lines exhibit varying sensitivities to DNMT inhibitors.[17] It is advisable to test a range of concentrations on your specific cell line. |
| Inappropriate assay | Ensure the chosen viability assay is suitable for your experimental endpoint. For example, an MTT assay measures metabolic activity, which might not always correlate directly with cell number.[18] Consider using a direct cell counting method or an alternative viability assay. |
Issue 2: Significant weight loss or signs of distress in animal models.
| Possible Cause | Troubleshooting Step |
| Dose is too high | The administered dose may be approaching the maximum tolerated dose (MTD). Reduce the dose of this compound in subsequent cohorts.[1][19] |
| Treatment schedule is too frequent | The dosing schedule may not allow for adequate recovery between treatments. Consider increasing the interval between doses or cycles. |
| Dehydration or malnutrition | Monitor food and water intake. Provide supportive care such as subcutaneous fluids if necessary. |
| Off-target toxicity | Perform histopathological analysis of major organs (liver, kidney, spleen, etc.) to identify any unforeseen organ damage.[20][21] |
Data Presentation
Table 1: Summary of this compound Dosing and Associated Grade ≥3 Hematological Toxicities in Clinical Trials
| Indication | This compound Dose and Schedule | Neutropenia (%) | Febrile Neutropenia (%) | Thrombocytopenia (%) | Anemia (%) | Reference(s) |
| MDS and AML | 60 mg/m² daily x 5 days (28-day cycle) | 39 | 61 | 49 | 29 | [9] |
| MDS and AML | 90 mg/m² daily x 5 days (28-day cycle) | Not specified | 41 | 25 | 25 | [6][11] |
| Solid Tumors (with Pembrolizumab) | 30 mg/m² days 1-4 (21-day cycle) | 38.2 | 11.8 | Not specified | Not specified | [3][5][7] |
| Solid Tumors (with Pembrolizumab) | 45 mg/m² days 1-4 (21-day cycle) | 58.8 | 11.8 | Not specified | Not specified | [3][5][7] |
| Platinum-Refractory Germ Cell Tumors (with Cisplatin) | 30 mg/m² days 1-5 (28-day cycle) | 83 | Not specified | 42 | 33 | [8][14] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is adapted from standard cell viability assay procedures.[18][22][23][24]
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilizing agent that requires medium removal, carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
In Vivo Toxicity Assessment in a Mouse Model
This is a general protocol for assessing the toxicity of this compound in a murine model.[1][15][20][25]
Objective: To evaluate the systemic toxicity of this compound in mice.
Materials:
-
Immunocompromised or syngeneic mice
-
This compound formulated in a sterile vehicle (e.g., PBS)
-
Calibrated scale for weighing animals
-
Tools for blood collection (e.g., retro-orbital or tail vein)
-
Hematology analyzer
-
Necropsy and histology equipment
Procedure:
-
Acclimate animals to the housing conditions for at least one week.
-
Randomize animals into treatment and control groups.
-
Administer this compound subcutaneously at the desired dose and schedule. The control group should receive the vehicle only.
-
Monitor the animals daily for clinical signs of toxicity, including changes in weight, activity, posture, and grooming.
-
Record body weight at least twice weekly.
-
At predetermined time points, collect blood samples for complete blood count (CBC) analysis to assess myelosuppression.
-
At the end of the study, euthanize the animals and perform a gross necropsy, noting any abnormalities in major organs.
-
Collect major organs (e.g., liver, kidneys, spleen, bone marrow) for histopathological examination to assess for any microscopic signs of toxicity.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to therapeutic effects and toxicity.
Caption: Workflow for preclinical assessment of this compound toxicity.
Caption: Logical workflow for optimizing this compound dosage.
References
- 1. This compound increases response to combined anti-CTLA-4 and anti-PD-1 treatment in mouse melanoma in vivo by controlling T-cells, myeloid derived suppressor and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of this compound (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Simultaneous Modeling of Biomarker and Toxicity Response Predicted Optimal Regimen of this compound (SGI-110) in Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 15. This compound increases response to combined anti-CTLA-4 and anti-PD-1 treatment in mouse melanoma in vivo by controlling T-cells, myeloid derived suppressor and NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. Integrated clinical and genomic evaluation of this compound (SGI-110) in peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jrmds.in [jrmds.in]
- 19. selleckchem.com [selleckchem.com]
- 20. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 21. In Vivo Anticancer Activity, Toxicology and Histopathological Studies of the Thiolate Gold(I) Complex [Au(Spyrimidine)(PTA-CH2Ph)]Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell viability assays [bio-protocol.org]
- 23. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. selvita.com [selvita.com]
Why Guadecitabine failed to meet primary endpoints in phase 3 trials
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of why guadecitabine failed to meet its primary endpoints in the Phase 3 ASTRAL clinical trials. This guide offers detailed troubleshooting insights and frequently asked questions to inform future research and experimental design.
Frequently Asked Questions (FAQs)
Q1: What were the primary goals of the Phase 3 ASTRAL trials for this compound?
The ASTRAL program consisted of three main Phase 3 clinical trials designed to evaluate the efficacy and safety of this compound in different patient populations with myeloid malignancies. The primary objective of these trials was to demonstrate a statistically significant improvement in overall survival (OS) and, in one trial, complete response (CR) rates compared to standard treatment options.
Q2: What was the outcome of the ASTRAL trials?
Unfortunately, all three ASTRAL trials—ASTRAL-1, ASTRAL-2, and ASTRAL-3—failed to meet their primary endpoints.[1][2][3] this compound did not demonstrate a statistically significant improvement in overall survival or complete response rates compared to the control arms.[1][2][3]
Q3: What is the proposed mechanism of action for this compound?
This compound is a next-generation DNA hypomethylating agent.[2] It is a dinucleotide composed of decitabine and deoxyguanosine, designed to be resistant to degradation by the enzyme cytidine deaminase.[2] This resistance is intended to prolong the exposure of cancer cells to the active metabolite, decitabine. Decitabine inhibits DNA methyltransferases (DNMTs), leading to hypomethylation of DNA. This can, in turn, reactivate tumor suppressor genes that were silenced by hypermethylation, a common epigenetic alteration in cancer.
Troubleshooting Guide: Understanding the Trial Failures
Issue: Why didn't this compound improve overall survival despite its proposed enhanced mechanism of action?
Possible Explanations:
-
Patient Population: The ASTRAL trials enrolled patients with advanced and often heavily pre-treated disease. For instance, the ASTRAL-1 trial included treatment-naïve AML patients who were ineligible for intensive induction chemotherapy due to age or comorbidities, representing a difficult-to-treat population.[1][3] The ASTRAL-2 and ASTRAL-3 trials enrolled patients with relapsed or refractory AML and MDS/CMML, respectively, who had already failed prior therapies.[2]
-
Comparator Agents: In the ASTRAL-1 and ASTRAL-2 trials, the control arms included other hypomethylating agents like azacitidine and decitabine.[1][4] While this compound was designed for prolonged exposure, the clinical benefit over existing HMAs was not statistically significant in these broad patient populations.
-
Subgroup Heterogeneity: Although the overall trials failed, pre-specified subgroup analyses in the ASTRAL-2 trial suggested a potential overall survival benefit for this compound in younger patients (<65 years), those with a better performance status (ECOG PS 0-1), and individuals with refractory AML or lower peripheral blood blast counts.[5] This suggests that patient selection may be critical for observing a therapeutic benefit.
-
Duration of Therapy: A post-hoc analysis of the ASTRAL-1 study indicated that patients who received at least four cycles of this compound had a longer median survival compared to the control group.[6] This finding suggests that a significant portion of patients may have discontinued treatment early, before a clinical benefit could be realized.
Quantitative Data Summary
The following tables summarize the key quantitative data from the ASTRAL-1 and ASTRAL-2 trials. Data for the ASTRAL-3 trial's primary endpoint was not fully available in the public domain beyond the announcement of its failure to meet the primary endpoint of improved overall survival.[2]
Table 1: ASTRAL-1 Trial Results [6]
| Endpoint | This compound (n=408) | Treatment Choice (n=407) | p-value |
| Median Overall Survival | 7.1 months | 8.5 months | 0.73 |
| Complete Response (CR) Rate | 19% | 17% | 0.48 |
Table 2: ASTRAL-2 Trial Results [4]
| Endpoint | This compound (n=148) | Treatment Choice (n=154) | p-value |
| Median Overall Survival | 6.4 months | 5.4 months | 0.30 |
| Complete Response (CR) Rate | 12.8% | 7.1% | 0.051 |
| CR + CR with partial hematologic recovery (CRh) | 16.9% | 7.8% | 0.007 |
| Composite CR (CRc) or CR + CR with incomplete hematologic recovery (CRi) | 27% | 14.3% | 0.003 |
Experimental Protocols
ASTRAL-1 Trial:
-
Patient Population: Treatment-naïve AML patients ineligible for intensive induction chemotherapy.[1][3]
-
Randomization: 1:1 to receive either this compound or physician's treatment choice.[7]
-
Treatment Arms: [3]
-
This compound: 60 mg/m² subcutaneously on days 1-5 of a 28-day cycle.
-
Treatment Choice: Azacitidine, decitabine, or low-dose cytarabine.
-
ASTRAL-2 Trial:
-
Patient Population: Adults with relapsed or refractory AML after intensive chemotherapy.[8]
-
Randomization: 1:1 to receive either this compound or physician's treatment choice.[8]
-
Treatment Arms: [8]
-
This compound: 60 mg/m² subcutaneously on days 1-10 for the first 1-2 cycles, followed by a 5-day regimen in subsequent cycles.
-
Treatment Choice: High-intensity chemotherapy, low-intensity treatment (including other HMAs or low-dose cytarabine), or best supportive care.
-
ASTRAL-3 Trial:
-
Patient Population: Adults with previously treated MDS or CMML.[2]
-
Randomization: 2:1 to receive either this compound or physician's choice of alternative therapy.[2]
-
Treatment Arms: [2]
-
This compound: Administered subcutaneously for 5 days in 28-day cycles.
-
Treatment Choice: Low-dose cytarabine, a standard intensive chemotherapy regimen, or best supportive care only.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overview of the ASTRAL Clinical Trial Designs.
References
- 1. Astex Pharmaceuticals and Otsuka announce results of the phase 3 ASTRAL-1 study of this compound (SGI-110) in treatment-naïve AML patients ineligible to receive intense induction chemotherapy – Astex [astx.com]
- 2. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of this compound (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 3. Otsuka and Astex announce results of the phase 3 ASTRAL-1 study of this compound (SGI-110) in treatment-naïve AML patients ineligible to receive intense induction chemotherapy|July 31, 2018|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 4. Results from a Global Randomized Phase 3 Study of this compound (G) Vs Treatment Choice (TC) in 302 Patients with Relapsed or Refractory (r/r) Acute Myeloid Leukemia after Intensive Chemotherapy (ASTRAL-2 Study) | CiNii Research [cir.nii.ac.jp]
- 5. This compound vs TC in relapsed/refractory AML after intensive chemotherapy: a randomized phase 3 ASTRAL-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. astx.com [astx.com]
- 8. ashpublications.org [ashpublications.org]
Improving response rates to Guadecitabine in elderly AML patients
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve response rates to Guadecitabine in elderly patients with Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (SGI-110) is a next-generation hypomethylating agent (HMA). It is a dinucleotide of decitabine and deoxyguanosine, a structure that makes it resistant to degradation by the enzyme cytidine deaminase (CDA).[1][2] This resistance results in a longer in-vivo half-life and prolonged exposure of leukemic cells to its active metabolite, decitabine, during the S-phase of the cell cycle.[1] Upon incorporation into DNA, decitabine inhibits DNA methyltransferases (DNMTs), leading to global DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[3]
Q2: What are the expected response rates for this compound monotherapy in elderly AML patients?
Response rates to this compound monotherapy in elderly AML patients can vary based on the patient population (treatment-naive vs. relapsed/refractory) and the dosing schedule. In a phase 2 study of treatment-naive elderly AML patients unfit for intensive chemotherapy, composite complete response (CRc) rates of over 50% were observed.[4][5] For relapsed/refractory AML, a phase 2 study showed a composite complete response rate of 23.3%.[6] However, the large, randomized phase 3 ASTRAL-1 study in treatment-naive, unfit elderly AML patients did not show a significant improvement in complete response (CR) rates or overall survival (OS) for this compound compared to treatment choice (azacitidine, decitabine, or low-dose cytarabine).[7] A post-hoc analysis of this study did suggest a survival benefit for patients who were able to receive at least four cycles of treatment.[3]
Q3: What are the known biomarkers that may predict response or resistance to this compound?
Several potential biomarkers have been investigated:
-
Gene Expression: High baseline expression of cytidine deaminase (CDA) has been associated with clinical response. Conversely, a gene expression signature of high DNMT3B and low p15 and CDA has been linked to resistance.
-
DNA Methylation: Global DNA hypomethylation, often measured by the methylation status of Long Interspersed Nucleotide Element-1 (LINE-1), is associated with clinical response to this compound.
-
Gene Mutations: Mutations in signaling pathways, such as RAS mutations, have been associated with poor response and survival.[8] While not consistently predictive, the mutational status of genes like TP53 is also an important consideration, as TP53-mutated AML is often associated with poor outcomes.
Q4: What are the most common adverse events associated with this compound treatment?
The most frequently reported grade 3 or higher adverse events are hematologic, including febrile neutropenia, neutropenia, thrombocytopenia, and anemia.[6][9] Pneumonia and sepsis have also been reported as serious adverse events.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving this compound response.
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low in vitro sensitivity to this compound in AML cell lines. | High expression of drug efflux pumps. | Assess the expression of ABC transporters (e.g., P-glycoprotein). Consider co-treatment with an ABC transporter inhibitor in your experimental setup. |
| Alterations in the DNA damage response (DDR) pathway. | Evaluate the expression and phosphorylation status of key DDR proteins (e.g., ATM, CHK1/2). Explore combination therapies with DDR inhibitors. | |
| Upregulation of anti-apoptotic proteins. | Measure the levels of BCL-2 family proteins (e.g., BCL-2, MCL-1). Investigate the synergistic effects of combining this compound with BCL-2 inhibitors like Venetoclax. | |
| Lack of correlation between LINE-1 demethylation and clinical response. | Heterogeneity of AML blasts. | Isolate CD34+ AML blasts for methylation analysis to enrich for the leukemic stem cell population. |
| Timing of sample collection. | Ensure that post-treatment samples are collected at a consistent and optimal time point to capture the peak of demethylation. | |
| Assay variability. | Standardize the bisulfite pyrosequencing protocol, paying close attention to DNA input and quality. | |
| Primary or acquired resistance to this compound in a patient cohort. | Emergence of resistant clones with specific mutations. | Perform targeted deep sequencing on serial patient samples to identify potential resistance-conferring mutations. |
| Upregulation of alternative survival pathways. | Conduct RNA sequencing to identify upregulated signaling pathways in resistant samples. This may reveal novel targets for combination therapy. |
Data Presentation
Table 1: this compound Monotherapy in Elderly AML Patients (Phase 2/3 Clinical Trial Data)
| Study / Cohort | Patient Population | N | Dosing Regimen | CRc (%) | CR (%) | Median OS (months) |
| Phase 2 (Kantarjian et al.) | Treatment-Naive, Unfit | 103 | 60 mg/m²/day x 5 days | 54 | - | - |
| 90 mg/m²/day x 5 days | 59 | - | - | |||
| 60 mg/m²/day x 10 days | 50 | - | - | |||
| ASTRAL-1 (Fenaux et al.) | Treatment-Naive, Unfit | 408 | 60 mg/m²/day x 5 days | - | 19 | 7.1 |
| Treatment Choice (Control) | Treatment-Naive, Unfit | 407 | AZA, DAC, or LDAC | - | 17 | 8.5 |
| Phase 2 (Roboz et al.) | Relapsed/Refractory | 50 | 60 or 90 mg/m²/day x 5 days | 16 | 8 | 5.0 |
| 53 | 60 mg/m²/day x 10 days | 30.2 | 18.9 | 7.1 | ||
| ASTRAL-2 (Roboz et al.) | Relapsed/Refractory | 148 | 60 mg/m²/day x 5 days | 27 | 13 | 6.4 |
| Treatment Choice (Control) | Relapsed/Refractory | 154 | High/Low-intensity chemo, BSC | 14 | 7 | 5.4 |
CRc: Composite Complete Response (CR + CR with incomplete hematologic recovery); CR: Complete Response; OS: Overall Survival; AZA: Azacitidine; DAC: Decitabine; LDAC: Low-dose Cytarabine; BSC: Best Supportive Care.
Table 2: Combination Therapies with Hypomethylating Agents in Elderly AML Patients
| Study / Combination | Patient Population | N | CR + CRi (%) | Median OS (months) |
| Venetoclax + HMA (DiNardo et al.) | Treatment-Naive, Unfit | 145 | 67 | 17.5 |
| Venetoclax + Azacitidine (VIALE-A) | Treatment-Naive, Unfit | 286 | 66.4 | 14.7 |
| Azacitidine alone | Treatment-Naive, Unfit | 145 | 28.3 | 9.6 |
| Venetoclax + Decitabine (Meta-analysis) | Elderly | - | Significantly improved CR | Significantly reduced risk of death |
CRi: CR with incomplete platelet recovery; HMA: Hypomethylating Agent.
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis (e.g., CDA, DNMT3B)
-
RNA Extraction: Isolate total RNA from bone marrow mononuclear cells or AML cell lines using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a suitable thermal cycler. The reaction mixture should contain cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan-based master mix. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Bisulfite Pyrosequencing for LINE-1 Methylation Analysis
-
DNA Extraction and Bisulfite Conversion: Extract genomic DNA from bone marrow mononuclear cells or AML cell lines. Bisulfite-convert 500 ng of genomic DNA using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen), which converts unmethylated cytosines to uracil while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers specific for a region of the LINE-1 promoter. The reverse primer should be biotinylated.
-
Pyrosequencing: Perform pyrosequencing using a pyrosequencer. The biotinylated PCR product is captured on streptavidin-coated beads, and the sequencing primer is annealed. Nucleotides are dispensed sequentially, and the incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.
-
Data Analysis: The methylation percentage at each CpG site is calculated as the ratio of the signal for cytosine to the sum of the signals for cytosine and thymine.
Targeted Gene Sequencing for Mutation Analysis
-
Library Preparation: Prepare sequencing libraries from genomic DNA using a targeted gene panel that covers frequently mutated genes in AML (e.g., TP53, RAS, IDH1/2, FLT3). This typically involves PCR amplification of the target regions followed by the ligation of sequencing adapters.
-
Sequencing: Perform next-generation sequencing (NGS) on a suitable platform (e.g., Illumina MiSeq or NovaSeq).
-
Data Analysis: Align the sequencing reads to the human reference genome. Use variant calling software to identify single nucleotide variants (SNVs) and insertions/deletions (indels). Annotate the identified variants to determine their potential functional impact.
Visualizations
Caption: this compound's mechanism of action.
Caption: Key pathways contributing to this compound resistance.
Caption: Workflow for biomarker analysis in this compound studies.
References
- 1. Phase 2 study of this compound (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (SGI-110): an investigational drug for the treatment of myelodysplastic syndrome and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. Dose, schedule, safety, and efficacy of this compound in relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic and epigenomic predictors of response to this compound in relapsed/refractory acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Survival for the fittest: this compound in rel/ref AML - PMC [pmc.ncbi.nlm.nih.gov]
Guadecitabine Post-Hoc Analysis Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guadecitabine. The information is derived from post-hoc analyses of clinical trial data and preclinical studies.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro and in vivo experiments with this compound.
| Question | Answer |
| Why am I observing high levels of cytotoxicity at low concentrations of this compound in my cell line? | - Check for high expression of deoxycytidine kinase (dCK): dCK is essential for the phosphorylation and activation of this compound's active metabolite, decitabine. Cell lines with high dCK expression may be more sensitive. Consider titrating the drug concentration to a lower range. - Assess cell proliferation rate: As a DNA hypomethylating agent, this compound's mechanism is S-phase dependent.[1] Rapidly proliferating cells will incorporate more of the drug during DNA replication, leading to increased cytotoxicity. - Rule out contamination: Mycoplasma or other contaminants can affect cell health and increase sensitivity to cytotoxic agents. |
| My experiments show minimal to no demethylation after this compound treatment. What are the potential causes? | - Confirm drug stability and activity: Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. - Optimize treatment duration and concentration: Demethylation is a time- and concentration-dependent process. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line. - Evaluate cytidine deaminase (CDA) levels: Although this compound is designed to be resistant to CDA, high levels of this enzyme could potentially lead to some degradation.[2] - Assess drug uptake: Transporter expression, such as human equilibrative nucleoside transporters (hENTs), can influence intracellular drug concentrations. |
| I'm seeing a discrepancy between LINE-1 demethylation and the expression of my target gene. | - LINE-1 is a global methylation marker: Changes in LINE-1 methylation indicate global hypomethylation but do not always directly correlate with the expression of a specific gene.[3][4] - Investigate gene-specific methylation: The methylation status of the promoter and enhancer regions of your gene of interest will be more indicative of its expression. Consider performing methylation-specific PCR or bisulfite sequencing for these regions. - Consider other regulatory mechanisms: Gene expression is regulated by a complex interplay of factors beyond DNA methylation, including histone modifications and transcription factor activity. |
| My in vivo tumor model is not responding to this compound treatment. | - Pharmacokinetics and biodistribution: Ensure the dosing and administration schedule are appropriate for the animal model to achieve adequate drug exposure in the tumor tissue.[5] - Tumor microenvironment: The tumor microenvironment can influence drug response. Consider analyzing the immune cell infiltrate and other stromal components. - Intrinsic resistance: The tumor cells may possess intrinsic resistance mechanisms, such as mutations in genes involved in the DNA damage response or drug metabolism. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanism of action, resistance, and clinical application of this compound.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a second-generation DNA hypomethylating agent.[3] It is a dinucleotide composed of decitabine and deoxyguanosine, which makes it resistant to degradation by cytidine deaminase.[2] After administration, it is converted to its active metabolite, decitabine triphosphate, which is incorporated into DNA. This traps DNA methyltransferase (DNMT) enzymes on the DNA, leading to their degradation and subsequent global DNA hypomethylation.[6] This can lead to the re-expression of silenced tumor suppressor genes and cell cycle arrest.[6] |
| What are the known mechanisms of resistance to this compound? | Resistance to hypomethylating agents like this compound can arise from various factors, including: - Decreased drug transport and metabolism: Reduced expression of nucleoside transporters or deoxycytidine kinase can limit the intracellular concentration and activation of the drug. - Increased drug inactivation: Elevated levels of cytidine deaminase can lead to faster degradation of the active metabolite. - Alterations in DNA damage response pathways: Mutations or altered expression of genes involved in sensing and repairing DNA damage can confer resistance. - Changes in the tumor microenvironment: The surrounding stromal and immune cells can influence the tumor's response to therapy. |
| What were the key findings from the post-hoc analysis of the ASTRAL-1 Phase 3 trial in AML? | In a post-hoc analysis of patients with newly diagnosed acute myeloid leukemia (AML) who were ineligible for intensive chemotherapy, those who received at least four cycles of this compound had a longer median overall survival compared to those receiving the physician's treatment choice (15.6 vs 13.0 months).[4] However, in the overall study population, there was no significant difference in the primary endpoints of complete remission and overall survival between the this compound and treatment choice arms.[4] |
| What are the common adverse events associated with this compound treatment? | Common grade ≥3 adverse events observed in clinical trials include febrile neutropenia, neutropenia, pneumonia, thrombocytopenia, and anemia.[1][4] |
| How is global DNA methylation assessed as a pharmacodynamic biomarker for this compound? | The methylation status of Long Interspersed Nuclear Element-1 (LINE-1) is frequently used as a surrogate marker for global DNA methylation.[3] A decrease in LINE-1 methylation following this compound treatment indicates the drug's on-target activity.[3][4] |
Data Presentation
Table 1: ASTRAL-1 Phase 3 Trial - Efficacy in Overall and Post-Hoc Subgroup [4][7]
| Endpoint | This compound (Overall) | Treatment Choice (Overall) | This compound (≥4 cycles) | Treatment Choice (≥4 cycles) |
| Complete Remission (CR) | 19% | 17% | Not Reported | Not Reported |
| Median Overall Survival (OS) | 7.1 months | 8.5 months | 15.6 months | 13.0 months |
| 1-Year Survival Rate | 37% | 36% | Not Reported | Not Reported |
| 2-Year Survival Rate | 18% | 14% | Not Reported | Not Reported |
Table 2: Phase 2 Trial in Myelodysplastic Syndromes (MDS) - Overall Response Rate [8]
| Patient Cohort | This compound 60 mg/m² | This compound 90 mg/m² |
| Treatment-Naïve | 61% | 52% |
| Relapsed/Refractory | 41% | 37% |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Demethylation and Gene Re-expression
1. Cell Culture and Treatment:
-
Culture cancer cell lines in appropriate media and conditions.
-
Seed cells at a density that allows for logarithmic growth during the treatment period.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) or a vehicle control (e.g., PBS) for a specified duration (e.g., 72 to 96 hours).
-
Replenish the media with fresh this compound every 24 hours to account for drug stability.
2. DNA Extraction and Bisulfite Conversion:
-
Harvest cells and extract genomic DNA using a commercially available kit.
-
Quantify the DNA and assess its purity.
-
Perform bisulfite conversion of 500 ng to 1 µg of genomic DNA using a bisulfite conversion kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
3. LINE-1 Methylation Analysis (Pyrosequencing):
-
Amplify the bisulfite-converted DNA using PCR with primers specific for a region of the LINE-1 retrotransposon.
-
Perform pyrosequencing on the PCR product to quantify the percentage of methylation at specific CpG sites.
-
A decrease in the percentage of methylation in this compound-treated cells compared to control cells indicates drug activity.
4. Gene-Specific Methylation Analysis (Methylation-Specific PCR):
-
Design two pairs of PCR primers for the promoter region of the gene of interest: one pair specific for the methylated sequence and another for the unmethylated sequence after bisulfite conversion.
-
Perform PCR with both primer sets on the bisulfite-converted DNA.
-
Analyze the PCR products on an agarose gel. The presence of a band in the "unmethylated" reaction and a decrease or absence of a band in the "methylated" reaction in treated cells indicates demethylation.
5. RNA Extraction and Gene Expression Analysis (RT-qPCR):
-
Harvest cells and extract total RNA using a suitable method.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for the target gene and a housekeeping gene for normalization.
-
An increase in the relative expression of the target gene in treated cells suggests re-expression due to demethylation.
Visualizations
Caption: this compound's metabolic activation and mechanism of action.
Caption: Workflow for assessing this compound's in vitro effects.
Caption: Logical flow of the post-hoc analysis in the ASTRAL-1 trial.
References
- 1. FAILURE OF HYPOMETHYLATING AGENT-BASED THERAPY IN MYELODYSPLASTIC SYNDROMES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and epigenetic interactions of novel DNA hypomethylating agent this compound (SGI-110) in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of this compound (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2017 ESH-AML: LINE-1 and P15 Demethylation May Predict Response to this compound – Astex [astx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simultaneous Modeling of Biomarker and Toxicity Response Predicted Optimal Regimen of this compound (SGI‐110) in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1, dose-escalation study of this compound (SGI-110) in combination with pembrolizumab in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Guadecitabine vs. Decitabine in Myelodysplastic Syndromes: A Comparative Guide
An objective comparison of two DNA methyltransferase inhibitors for the treatment of myelodysplastic syndromes (MDS), supported by clinical trial data and experimental protocols.
This guide provides a comprehensive comparison of guadecitabine and decitabine for the treatment of myelodysplastic syndromes (MDS). It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the available clinical data, mechanisms of action, and experimental methodologies.
Introduction
Myelodysplastic syndromes are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML).[1] DNA hypermethylation is a key epigenetic alteration in MDS, leading to the silencing of tumor suppressor genes.[1] Hypomethylating agents (HMAs) like decitabine have become a cornerstone of MDS treatment.[2][3] this compound, a next-generation HMA, was developed to improve upon the pharmacokinetic profile of decitabine.[4][5]
Decitabine is a cytidine analog that, after incorporation into DNA, inhibits DNA methyltransferases (DNMTs), leading to hypomethylation and re-expression of silenced genes.[1][6] However, it is rapidly degraded by the enzyme cytidine deaminase (CDA), resulting in a short half-life.[4][7]
This compound is a dinucleotide of decitabine and deoxyguanosine, designed to be resistant to CDA degradation.[4][5][7] This resistance allows for a more prolonged exposure to the active metabolite, decitabine.[5][7]
Mechanism of Action and Pharmacokinetics
Both this compound and decitabine ultimately exert their therapeutic effect through the inhibition of DNMTs by the active metabolite, decitabine triphosphate. However, their initial metabolic pathways and pharmacokinetic profiles differ significantly.
Decitabine:
-
Activation: Decitabine is a prodrug that requires phosphorylation to its active triphosphate form.
-
Metabolism: It is susceptible to rapid deamination by cytidine deaminase (CDA) in the liver and other tissues, leading to a short plasma half-life.
This compound:
-
Structure: A dinucleotide of decitabine and deoxyguanosine.[7]
-
Metabolism: Designed to be resistant to CDA-mediated degradation.[4][7] It is gradually cleaved to release decitabine, resulting in a longer effective half-life and prolonged exposure of tumor cells to the active metabolite.[5][7]
Clinical Efficacy in Myelodysplastic Syndromes
This compound: Clinical Trial Results
The pivotal Phase 3 ASTRAL-3 trial evaluated the efficacy and safety of this compound in patients with MDS or chronic myelomonocytic leukemia (CMML) who had been previously treated with a hypomethylating agent.[4] The study did not meet its primary endpoint of statistically significant improvement in overall survival (OS) compared to the physician's choice of alternative therapy.[4][8]
Table 1: Efficacy of this compound in Previously Treated MDS/CMML (ASTRAL-3 Trial)
| Endpoint | This compound | Physician's Choice | p-value |
| Median Overall Survival | 9.1 months | 8.3 months | 0.61 |
| Leukemia-Free Survival | 5.7 months | 5.9 months | 0.38 |
| Platelet Transfusion Independence (8 weeks) | 32.1% | 37.9% | - |
| Red Blood Cell Transfusion Independence (8 weeks) | 22.4% | 20.0% | - |
| Data from the ASTRAL-3 trial as presented at the 2022 EHA Congress.[5][9] |
A Phase 2 trial (NCT01261312) of this compound in patients with intermediate or high-risk MDS provided earlier efficacy data.[7][10]
Table 2: Efficacy of this compound in MDS (Phase 2 Trial - NCT01261312)
| Patient Cohort | This compound 60 mg/m² | This compound 90 mg/m² |
| Overall Response Rate (Treatment-Naïve) | 51% | - |
| Overall Response Rate (Relapsed/Refractory) | 43% | - |
| Overall Response Rate (Combined) | 40% | 55% |
| Data from Garcia-Manero et al., 2019.[7][10] |
Decitabine: Clinical Trial Results
Decitabine has been evaluated in numerous clinical trials for the treatment of MDS and is an approved therapy for this indication.[2][11]
Table 3: Efficacy of Decitabine in MDS (Pivotal Phase 3 Trial)
| Endpoint | Decitabine | Supportive Care | p-value |
| Overall Response Rate | 17% | 0% | <0.001 |
| Complete Response | 9% | 0% | - |
| Partial Response | 8% | 0% | - |
| Hematologic Improvement | 13% | 7% | - |
| Data from Kantarjian et al., 2006.[11] |
Table 4: Efficacy of 5-Day Decitabine Regimen in MDS (Phase 2 Trial)
| Endpoint | Value |
| Overall Response Rate (IWG criteria) | 81% |
| Complete Response | 39% |
| Median Duration of Complete Response | 14 months |
| Median Overall Survival | 20 months |
| Data from a Phase 2 study of a 5-day intravenous dosing regimen.[12] |
Safety and Tolerability
The safety profiles of both this compound and decitabine are characterized by myelosuppression.
Table 5: Common Grade ≥3 Adverse Events
| Adverse Event | This compound (ASTRAL-3) | Decitabine (Representative Trials) |
| Neutropenia | 34.1%[9] | 28% - 36%[13] |
| Febrile Neutropenia | 38.5%[9] | Not consistently reported in this format |
| Thrombocytopenia | 32.2%[9] | 16% - 32%[13] |
| Anemia | Not specified in top-line results | 18% - 23%[13] |
| Pneumonia | 34.4%[9] | Not consistently reported in this format |
Experimental Protocols
This compound: ASTRAL-3 Trial (NCT02907359)
-
Study Design: A Phase 3, randomized, open-label, multicenter study.[4][14]
-
Patient Population: Adults with MDS or CMML previously treated with a hypomethylating agent.[4]
-
Randomization: 2:1 ratio to receive either this compound or physician's choice of therapy.[4]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival.[4]
Decitabine: Pivotal Phase 3 Trial
-
Study Design: A multicenter, randomized, controlled trial.[11]
-
Patient Population: Patients with MDS.[11]
-
Randomization: Patients were assigned to receive either decitabine plus supportive care or supportive care alone.[11]
-
Treatment Arms:
-
Primary Endpoints: Overall response rate and time to AML transformation or death.[11]
Mechanisms of Resistance
Resistance to hypomethylating agents is a significant clinical challenge.
Decitabine Resistance:
-
Pharmacological Mechanisms: Insufficient intracellular concentration of the active triphosphate form due to factors such as decreased uptake, reduced phosphorylation by deoxycytidine kinase (dCK), or increased deamination by CDA.[15]
-
Secondary Resistance: May involve the evolution of more aggressive disease clones that are less dependent on DNA hypermethylation for survival.
This compound Resistance:
-
As this compound's active moiety is decitabine, similar resistance mechanisms are expected to be relevant.
Conclusion
Decitabine is an established and effective treatment for MDS, demonstrating improvements in response rates and delaying disease progression.[1][11] this compound, a next-generation hypomethylating agent, was rationally designed to overcome the pharmacokinetic limitations of decitabine by providing prolonged exposure to the active metabolite.[4][5][7] Despite this promising preclinical rationale, the pivotal ASTRAL-3 clinical trial in previously treated MDS and CMML patients did not demonstrate a statistically significant improvement in overall survival for this compound compared to physician's choice of therapy.[4][8] While this compound did show clinical activity, the failure to meet the primary endpoint in this and other large-scale trials has tempered initial expectations.[4][8] Further research may identify specific patient subgroups who could benefit from the unique pharmacokinetic profile of this compound. For now, decitabine remains a standard-of-care hypomethylating agent in the management of MDS.
References
- 1. An update on the safety and efficacy of decitabine in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Approach to Treatment of Myelodysplastic Syndromes | American Cancer Society [cancer.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of this compound (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 5. 2022 EHA: this compound (SGI-110) VS. TREATMENT CHOICE (TC) IN RELAPSED/REFRACTORY(R/R) MYELODYSPLASTIC SYNDROME (MDS), RESULTS OF A GLOBAL, RANDOMIZED, PHASE 3 STUDY – Astex [astx.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 10. researchgate.net [researchgate.net]
- 11. Decitabine in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Randomized open-label phase II study of decitabine in patients with low- or intermediate-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. Decitabine in patients with myelodysplastic syndromes: A multi‐center, open‐label, dose comparison trial - PMC [pmc.ncbi.nlm.nih.gov]
Guadecitabine in Refractory AML: A Comparative Analysis Against Standard of Care
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of guadecitabine's efficacy versus standard-of-care treatments in refractory Acute Myeloid Leukemia (AML). The following sections detail the clinical trial data, experimental protocols, and underlying molecular mechanisms.
This compound (SGI-110) is a next-generation hypomethylating agent designed for increased resistance to degradation by cytidine deaminase, leading to prolonged exposure to its active metabolite, decitabine.[1] This mechanism aims to enhance the inhibition of DNA methyltransferases (DNMTs), enzymes that are often dysregulated in AML and contribute to leukemogenesis by silencing tumor suppressor genes.[2]
Efficacy in the ASTRAL-2 Clinical Trial
The pivotal phase 3 ASTRAL-2 trial evaluated the efficacy and safety of this compound in adults with AML who were refractory to or had relapsed after initial induction chemotherapy.[1] The trial randomized 302 patients to receive either this compound or a preselected physician's treatment choice (TC), which included low-intensity therapy (e.g., low-dose cytarabine, azacitidine, or decitabine), high-intensity therapy, or best supportive care.[3][4]
While the ASTRAL-2 study did not meet its primary endpoint of a statistically significant improvement in overall survival (OS) in the intent-to-treat population, this compound demonstrated higher rates of clinical response.[5][6][7] The median OS was 6.4 months for this compound compared to 5.4 months for the treatment choice arm.[7]
Notably, prespecified subgroup analyses suggested a potential survival benefit for this compound in patients younger than 65 years, those with a good performance status (ECOG 0-1), individuals with primary refractory AML, and those with a lower peripheral blood blast count.[3][4]
Quantitative Efficacy Data
| Efficacy Endpoint | This compound (n=148) | Treatment Choice (n=154) | p-value |
| Median Overall Survival (OS) | 6.4 months | 5.4 months | 0.33[7] |
| Complete Response (CR) + CR with partial hematologic recovery (CRh) | 17% | 8% | <0.01[8] |
| CR + CR with incomplete count recovery (CRi) | 27% | 14% | <0.01[8] |
Safety and Tolerability
The safety profiles of this compound and the treatment choice arm were comparable.[8] However, a higher incidence of grade ≥3 neutropenia was observed in the this compound arm (32% vs 17%).[3][8]
Experimental Protocols
ASTRAL-2 Study Design
The ASTRAL-2 trial was a phase 3, international, open-label, multicenter, randomized clinical trial.[4]
-
Patient Population: Adults with AML who were refractory to or had relapsed after one prior intensive chemotherapy regimen.[1]
-
Randomization: Patients were randomized 1:1 to receive either this compound or a preselected treatment choice.[4]
-
Treatment Arms:
-
This compound: 60 mg/m² administered subcutaneously daily for 10 days in the first cycle, followed by a 5- or 10-day schedule in subsequent 28-day cycles based on response and recovery.[4]
-
Treatment Choice: Preselected by the physician before randomization and could include:
-
-
Primary Endpoint: Overall Survival (OS).[7]
-
Secondary Endpoints: Included response rates (CR, CRh, CRi), event-free survival, and safety.
Signaling Pathways
This compound's primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs). This leads to the re-expression of previously silenced tumor suppressor genes. Beyond this, recent studies suggest that DNMT inhibition in AML cells can trigger an immune-stimulatory response.
The hypomethylation of DNA can lead to the transcription of endogenous retroviral elements, which are recognized by the cell as foreign. This "viral mimicry" can activate innate immune signaling pathways, including the production of interferons (IFNs) and tumor necrosis factor-alpha (TNF-α). These cytokines can, in turn, contribute to anti-leukemic effects and potentially sensitize cancer cells to other therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. natap.org [natap.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. DNA methyltransferase-1 in acute myeloid leukaemia: beyond the maintenance of DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. EPIGENETIC THERAPY IN ACUTE MYELOID LEUKEMIA: CURRENT AND FUTURE DIRECTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gilead.com [gilead.com]
- 8. Sofosbuvir and Velpatasvir for HCV Genotype 2 and 3 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Guadecitabine's Prolonged Decitabine Exposure: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of guadecitabine and its prolonged exposure to the active metabolite decitabine, relative to traditional decitabine administration. By examining key experimental data, clinical trial outcomes, and the underlying mechanism of action, this document aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential advantages in the landscape of hypomethylating agents.
Enhanced Pharmacokinetics and Biological Activity
This compound is a next-generation hypomethylating agent designed as a dinucleotide of decitabine and deoxyguanosine.[1] This structural modification confers resistance to degradation by the enzyme cytidine deaminase, which is the primary enzyme responsible for the rapid breakdown of decitabine.[2][3][4] The result is a gradual, sustained release of the active metabolite, decitabine, leading to a more prolonged exposure of cancer cells to the therapeutic agent.[4][5][6] This extended exposure is hypothesized to enhance the incorporation of decitabine into the DNA of leukemic cells during the S-phase of the cell cycle, potentially leading to increased efficacy.[4]
The subcutaneous administration of this compound results in a longer half-life and a lower maximum plasma concentration (Cmax) of decitabine compared to intravenous (IV) decitabine infusion.[1][2] This pharmacokinetic profile may contribute to improved biological and clinical activity, as potent, dose-related DNA demethylation has been observed with this compound treatment.[2] The reduced peak concentration might also play a role in mitigating peak-related toxicities.[1]
Comparative Clinical Efficacy and Safety
Clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), often comparing it to a "treatment choice" (TC) that includes standard decitabine or azacitidine.
Key Clinical Trial Data
| Metric | This compound | Treatment Choice (TC)* | Study/Notes |
| Complete Remission (CR) Rate | 19% | 17% | ASTRAL-1 Phase 3 study in treatment-naive AML.[4][7] |
| Median Overall Survival (OS) | 7.1 months | 8.5 months | ASTRAL-1 Phase 3 study in treatment-naive AML.[4][7] |
| Median OS (patients receiving ≥4 cycles) | 15.6 months | 13.0 months | Post-hoc analysis of ASTRAL-1 study, suggesting benefit with longer treatment duration.[4][7] |
| 12-month Survival Rate | 37% | 36% | ASTRAL-1 Phase 3 study in treatment-naive AML.[4] |
| 24-month Survival Rate | 18% | 14% | ASTRAL-1 Phase 3 study in treatment-naive AML.[4] |
| Overall Response Rate (ORR) in MDS | 47% | N/A | Phase 2 study in intermediate or high-risk MDS.[1] |
| CR + CRi Rate in r/r AML | 27% | 14% | ASTRAL-2 Phase 3 study in relapsed/refractory AML.[8] |
*Treatment Choice (TC) arm included azacitidine, decitabine, or low-dose cytarabine.
Safety Profile
While this compound did not show a significant difference in the overall incidence of Grade ≥3 adverse events compared to the treatment choice arm in the ASTRAL-1 study (92% vs 88%), there was a higher incidence of certain adverse events with this compound.[4][7]
| Grade ≥3 Adverse Event | This compound | Treatment Choice (TC) | Study |
| Febrile Neutropenia | Higher with this compound | Lower than this compound | ASTRAL-1 Phase 3.[4][7] |
| Neutropenia | Higher with this compound | Lower than this compound | ASTRAL-1 Phase 3.[4][7] |
| Pneumonia | Higher with this compound | Lower than this compound | ASTRAL-1 Phase 3.[4][7] |
Experimental Protocols
ASTRAL-1: Phase 3 Study in Treatment-Naive AML
-
Objective: To evaluate the efficacy and safety of this compound compared to a preselected treatment choice (TC) in patients with newly diagnosed acute myeloid leukemia who were unfit for intensive induction chemotherapy.
-
Study Design: A global, randomized, open-label, phase 3 study.
-
Patient Population: 815 patients with treatment-naive AML, ineligible for intensive chemotherapy.
-
Treatment Arms:
-
This compound: 60 mg/m² administered subcutaneously on days 1 to 5 of a 28-day cycle.[4]
-
Treatment Choice (TC): Investigator's choice of one of the following regimens prior to randomization:
-
-
Primary Endpoints: Complete remission (CR) rate and overall survival (OS).[7]
Pharmacokinetic Assessment Protocol
-
Objective: To determine the pharmacokinetic profiles of this compound and its active metabolite, decitabine.
-
Methodology: Plasma samples were collected at multiple time points following subcutaneous administration of this compound. In a phase 1 study, samples were collected pre-dose, and at 15 minutes, 30 minutes, 60 minutes, 90 minutes, 2 hours, 4 hours, 6 hours, 8 hours, and 24 hours post-dose.[2] In a study involving metastatic colorectal cancer, samples were collected up to 8 hours post-dose.[9]
-
Analysis: Plasma concentrations of this compound and decitabine were determined using a validated LC/MS-MS method.[9] Pharmacokinetic parameters such as area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (T1/2) were calculated using noncompartmental analysis.[9]
Visualizing the Advantages of Prolonged Exposure
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Clinical Trial Workflow Example
Caption: Simplified ASTRAL-1 clinical trial design.
Advantage of Prolonged Exposure
Caption: Rationale for this compound's prolonged exposure.
References
- 1. This compound (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of this compound (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of this compound in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. This compound vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound vs TC in relapsed/refractory AML after intensive chemotherapy: a randomized phase 3 ASTRAL-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I Trial of a this compound (SGI-110) and Irinotecan in Metastatic Colorectal Cancer Patients Previously Exposed to Irinotecan | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
Guadecitabine vs. Treatment Choice in Newly Diagnosed Acute Myeloid Leukemia: A Comparative Guide
A detailed analysis of the ASTRAL-1 trial and the evolving landscape of AML treatment for patients ineligible for intensive chemotherapy.
This guide provides a comprehensive comparison of guadecitabine against standard treatment choices for newly diagnosed Acute Myeloid Leukemia (AML) in patients considered unfit for intensive induction chemotherapy. The core of this analysis is the data from the pivotal Phase 3 ASTRAL-1 clinical trial. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data, protocols, and underlying molecular pathways.
Introduction to this compound and the Treatment Landscape
Acute Myeloid Leukemia is a cancer of the blood and bone marrow characterized by the rapid production of abnormal myeloblasts. For patients who are ineligible for intensive chemotherapy due to age or comorbidities, treatment options have historically been limited. Hypomethylating agents (HMAs) like azacitidine and decitabine have been a cornerstone of therapy in this setting.
This compound (SGI-110) is a next-generation HMA designed to be resistant to degradation by cytidine deaminase, leading to prolonged in vivo exposure to its active metabolite, decitabine.[1] This prolonged exposure is hypothesized to enhance the incorporation of decitabine into the DNA of rapidly dividing cancer cells, potentially improving its anti-leukemic activity.[2]
The current standard of care for many newly diagnosed AML patients unfit for intensive chemotherapy is the combination of an HMA with the BCL-2 inhibitor venetoclax, which has demonstrated superior outcomes compared to HMA monotherapy.[3][4] However, the ASTRAL-1 trial provides a direct, large-scale comparison of this compound against HMA monotherapy and low-dose cytarabine, offering valuable insights into its efficacy and safety profile in this patient population.
The ASTRAL-1 Clinical Trial: A Head-to-Head Comparison
The ASTRAL-1 study was a global, randomized, open-label, Phase 3 clinical trial designed to evaluate the efficacy and safety of this compound compared to a pre-selected treatment choice (TC) in patients with previously untreated AML who were not candidates for intensive chemotherapy.[5][6]
Experimental Protocol
Patient Population: The trial enrolled 815 patients with treatment-naïve AML who were ineligible for intensive chemotherapy due to age (≥75 years) or the presence of significant comorbidities.[1][5] Key baseline characteristics of the patients in both arms were well-balanced, including age, performance status, and cytogenetic risk.[5]
Treatment Arms: Patients were randomized 1:1 to receive either:
-
This compound: 60 mg/m² administered subcutaneously daily for 5 consecutive days in a 28-day cycle.[5][6]
-
Treatment Choice (TC): Pre-selected by the physician prior to randomization. The options included:
-
Azacitidine: 75 mg/m² daily for 7 days in a 28-day cycle.
-
Decitabine: 20 mg/m² daily for 5 days in a 28-day cycle.
-
Low-Dose Cytarabine (LDAC): 20 mg twice daily for 10 days in a 28-day cycle.[1]
-
Endpoints: The co-primary endpoints of the study were Complete Remission (CR) rate and Overall Survival (OS).[5][6]
Quantitative Data Presentation
The following tables summarize the key efficacy and safety data from the ASTRAL-1 trial.
Table 1: Efficacy Outcomes in the Intent-to-Treat (ITT) Population
| Endpoint | This compound (n=408) | Treatment Choice (n=407) | p-value |
| Complete Remission (CR) Rate | 19.4% | 17.4% | 0.48[5] |
| Median Overall Survival (OS) | 7.1 months | 8.4 months | -[5] |
| 1-Year Survival Rate | 37% | 36% | -[5] |
| 2-Year Survival Rate | 18% | 14% | -[5] |
Table 2: Subgroup Analysis of Overall Survival in Patients Receiving ≥4 Treatment Cycles
| Endpoint | This compound | Treatment Choice | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 15.6 months | 13.0 months | 0.78 (0.64-0.96) | 0.02[1] |
Table 3: Key Grade ≥3 Adverse Events
| Adverse Event | This compound (n=408) | Treatment Choice (n=407) |
| Any Grade ≥3 AE | 91.5% | 87.5% |
| Febrile Neutropenia | Higher in this compound arm | Lower than this compound arm |
| Pneumonia | Higher in this compound arm | Lower than this compound arm |
| AEs leading to death | 28.7% | 29.8% |
Specific percentages for febrile neutropenia and pneumonia were noted as higher in the this compound arm, but the exact values were not consistently provided across all sources.[5]
Signaling Pathways and Mechanism of Action
This compound, as a DNA hypomethylating agent, exerts its anti-leukemic effects by targeting the epigenetic machinery of cancer cells. Its mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), which are enzymes responsible for adding methyl groups to DNA, a process known as DNA methylation.
In AML, hypermethylation of promoter regions of tumor suppressor genes leads to their silencing, contributing to uncontrolled cell proliferation and survival. By inhibiting DNMTs, this compound leads to a reduction in DNA methylation, which can result in the re-expression of these silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest and apoptosis in leukemic cells.[7]
Comparison and Logical Relationships
The ASTRAL-1 trial was designed to determine if this compound's pharmacological advantages would translate into superior clinical outcomes compared to existing lower-intensity therapies.
Discussion and Conclusion
In the overall patient population of the ASTRAL-1 trial, this compound did not demonstrate a statistically significant improvement in complete remission rates or overall survival when compared to the physician's treatment choice of azacitidine, decitabine, or low-dose cytarabine.[5] The safety profile of this compound was generally similar to the treatment choice arm, although there was a higher incidence of grade ≥3 febrile neutropenia and pneumonia.[5]
Interestingly, a post-hoc analysis of patients who were able to receive at least four cycles of treatment suggested a potential overall survival benefit for those treated with this compound.[1] This finding may indicate that prolonged treatment with this compound is necessary to realize its full therapeutic potential. However, it is important to note that a significant proportion of patients in both arms of the study discontinued treatment early, primarily due to disease progression or death.[5]
While the ASTRAL-1 trial did not meet its primary endpoints, it provides a valuable dataset for the AML research community. It underscores the challenges of treating this frail patient population and highlights the need for therapies that can induce rapid and durable responses. The development of combination therapies, such as a hypomethylating agent with venetoclax, represents a significant advancement in this area and has become the new standard of care for many of these patients.[3][4] Future research may explore the potential role of this compound in combination with other novel agents to improve outcomes for newly diagnosed AML patients who are ineligible for intensive chemotherapy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Otsuka and Astex announce results of the phase 3 ASTRAL-1 study of this compound (SGI-110) in treatment-naïve AML patients ineligible to receive intense induction chemotherapy|July 31, 2018|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 3. ajmc.com [ajmc.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. 2019 EHA: RESULTS OF ASTRAL-1 STUDY, A PHASE 3 RANDOMIZED TRIAL OF this compound (G) VS TREATMENT CHOICE (TC) IN TREATMENT NAÏVE ACUTE MYELOID LEUKEMIA (TN-AML) NOT ELIGIBLE FOR INTENSIVE CHEMOTHERAPY (IC) – Astex [astx.com]
- 6. EHA 2019 | Results from phase III ASTRAL-1 study of this compound versus treatment of choice [aml-hub.com]
- 7. Facebook [cancer.gov]
Guadecitabine as a superior hypomethylating agent for specific patient subgroups
For Immediate Release
Pleasanton, CA and Tokyo, Japan – In the landscape of epigenetic therapies for myeloid malignancies, the quest for more durable and effective hypomethylating agents (HMAs) continues. Guadecitabine (SGI-110), a next-generation DNA methyltransferase (DNMT) inhibitor, has emerged as a promising alternative to first-generation HMAs, azacitidine and decitabine. While large-scale clinical trials have not consistently demonstrated superior overall survival in broad patient populations, a deeper dive into the data reveals potential advantages for specific, well-defined subgroups of patients with Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). This guide provides a comprehensive comparison of this compound with other HMAs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Enhanced Pharmacokinetics: The Rationale for a Next-Generation HMA
This compound is a dinucleotide of decitabine and deoxyguanosine, a design that confers resistance to degradation by cytidine deaminase (CDA).[1][2][3][4] This resistance results in a longer half-life and prolonged exposure to the active metabolite, decitabine, compared to intravenous decitabine administration.[1][4][5][6] The extended exposure is hypothesized to enhance the incorporation of decitabine into the DNA of rapidly dividing cancer cells, leading to more profound and sustained DNA hypomethylation.[1][5][7]
Clinical Efficacy in Acute Myeloid Leukemia (AML)
Phase III clinical trials have provided a nuanced picture of this compound's efficacy in AML.
ASTRAL-1: Treatment-Naïve AML in Patients Ineligible for Intensive Chemotherapy
In the ASTRAL-1 trial, which enrolled treatment-naïve AML patients unfit for intensive chemotherapy, this compound did not demonstrate a statistically significant improvement in the co-primary endpoints of complete remission (CR) rate or overall survival (OS) compared to treatment choice (TC), which included azacitidine, decitabine, or low-dose cytarabine.[5][8]
However, a post-hoc analysis of patients who received at least four treatment cycles suggested a potential survival benefit for this compound.[5][8][9] This finding hints at the importance of sustained therapy for achieving maximal benefit with this agent.
ASTRAL-2: Relapsed/Refractory AML
The ASTRAL-2 study, focusing on patients with relapsed or refractory AML, also did not meet its primary endpoint of improved OS in the overall population.[10][11] Despite this, several key findings point towards this compound's activity in this challenging patient group. Clinical response rates, including CR and composite complete response (CRc), were significantly higher in the this compound arm compared to the treatment choice arm.[9][10][11]
Crucially, a survival benefit for this compound was suggested in several prespecified subgroups[10][11]:
-
Patients under 65 years of age
-
Patients with an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1
-
Patients with primary refractory AML
-
Patients with lower peripheral blood blast counts (≤30%)
These data suggest that younger, fitter patients with refractory disease and a lower disease burden may be more likely to derive a survival advantage from this compound.
Clinical Efficacy in Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML)
This compound has also been extensively studied in patients with higher-risk MDS and CMML, particularly in the setting of prior HMA failure.
Efficacy After HMA Failure
A phase II study investigated this compound in higher-risk MDS and low blast count AML patients who were refractory to or had relapsed after azacitidine.[12] In this difficult-to-treat population, this compound demonstrated clinical activity, with 14.3% of patients responding, including some achieving complete remission.[12] The median duration of response was a notable 11.5 months.[12]
Factors associated with a longer overall survival in this study included[12]:
-
Primary (as opposed to secondary) failure of azacitidine
-
A high rate of DNA demethylation during the first treatment cycle
This suggests that patients who are inherently resistant to first-generation HMAs may still respond to this compound, potentially due to its more robust hypomethylating activity. Furthermore, early evidence of demethylation could serve as a predictive biomarker for response. Another phase II study in treatment-naïve higher-risk MDS and CMML patients showed high response rates.[13]
Comparative Clinical Trial Data
The following tables summarize key quantitative data from comparative clinical trials of this compound.
Table 1: Efficacy of this compound in Relapsed/Refractory AML (ASTRAL-2)[10][11]
| Endpoint | This compound (n=148) | Treatment Choice (n=154) | p-value |
| Median Overall Survival (months) | 6.4 | 5.4 | 0.33 |
| CR + CRh Rate (%) | 27 | 14 | <0.01 |
| CR + CRp Rate (%) | 17 | 8 | <0.01 |
CR: Complete Remission; CRh: CR with incomplete hematologic recovery; CRp: CR with incomplete platelet recovery.
Table 2: Efficacy of this compound in Higher-Risk MDS/Low Blast Count AML after Azacitidine Failure[12]
| Endpoint | Value |
| Overall Response Rate (ORR) | 14.3% |
| Complete Response (CR) | 2 patients |
| Median Duration of Response | 11.5 months |
| Median Overall Survival | 7.1 months |
| Median Overall Survival in Responders | 17.9 months |
Safety and Tolerability
The safety profile of this compound is consistent with that of other hypomethylating agents, with myelosuppression being the most common adverse event.[1][6][14] In the ASTRAL-2 trial, grade ≥3 neutropenia was more frequent with this compound compared to treatment choice.[10][11] Generally, adverse events are considered manageable with appropriate supportive care.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
DNA Methylation Analysis by Pyrosequencing
Pyrosequencing is a quantitative method used to determine the level of DNA methylation at specific CpG sites.
Protocol Outline:
-
Genomic DNA Isolation: Extract high-quality genomic DNA from patient samples (e.g., bone marrow aspirates or peripheral blood).
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[15][16][17]
-
PCR Amplification: Amplify the target region of interest using PCR with one of the primers being biotinylated.[16][18]
-
Single-Strand Separation: Isolate the biotinylated single-stranded DNA template.[16]
-
Pyrosequencing Reaction: Anneal a sequencing primer to the single-stranded template. The pyrosequencing instrument then sequentially dispenses deoxynucleotide triphosphates (dNTPs). Incorporation of a dNTP triggers a cascade of enzymatic reactions that produce a light signal, which is proportional to the number of nucleotides incorporated.[16][17][18]
-
Data Analysis: The software analyzes the pyrogram to quantify the ratio of cytosine to thymine at each CpG site, which corresponds to the percentage of methylation.[18]
Cell Viability Assays (e.g., MTT Assay)
Cell viability assays are used to assess the cytotoxic effects of drugs on cancer cell lines.
Protocol Outline:
-
Cell Culture: Culture AML or MDS cell lines in appropriate media and conditions.
-
Drug Treatment: Seed cells in 96-well plates and treat with varying concentrations of this compound, decitabine, or azacitidine for a specified duration (e.g., 72 hours).[19][20]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[19][21]
-
Incubation: Incubate the plates to allow viable cells with active metabolism to reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.[19][21]
Visualizing the Science
Diagrams illustrating key pathways and workflows can aid in understanding the complex mechanisms at play.
Caption: Mechanism of action of this compound and resistance of decitabine.
Caption: Workflow for DNA methylation and cell viability analysis.
Conclusion and Future Directions
This compound represents a significant evolution in HMA therapy. While it may not be a universally superior agent to first-generation HMAs for all patients with AML and MDS, the data strongly suggest that its unique pharmacokinetic profile translates into meaningful clinical benefits for specific subgroups. In particular, younger, fitter patients with relapsed/refractory AML and those with primary resistance to prior HMA therapy in MDS appear to be promising candidates for this compound treatment.
Future research should focus on validating these subgroup-specific benefits in prospective, randomized trials. The development of predictive biomarkers, such as the degree of early demethylation, will be critical for identifying patients most likely to respond to this compound. Furthermore, combination strategies, pairing this compound with other targeted agents or immunotherapies, hold the potential to further improve outcomes for patients with these challenging hematologic malignancies.[22]
References
- 1. This compound (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A phase II study of this compound in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 study of this compound (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and tolerability of this compound (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of this compound (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 8. This compound vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study. [vivo.weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound vs TC in relapsed/refractory AML after intensive chemotherapy: a randomized phase 3 ASTRAL-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound vs TC in relapsed/refractory AML after intensive chemotherapy: a randomized phase 3 ASTRAL-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase II study of this compound in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. elearning.unite.it [elearning.unite.it]
- 16. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pyrosequencing quantified methylation level of miR-124 predicts shorter survival for patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jrmds.in [jrmds.in]
- 22. researchgate.net [researchgate.net]
Cost-effectiveness analysis of Guadecitabine compared to existing therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of guadecitabine with existing therapies for myeloid malignancies, primarily focusing on acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The analysis is based on data from the pivotal ASTRAL clinical trial program.
Disclaimer: No dedicated cost-effectiveness studies for this compound have been published to date. Therefore, this guide focuses on the comparative clinical efficacy and safety data available, which are essential precursors to a formal cost-effectiveness analysis.
Introduction to this compound
This compound (SGI-110) is a next-generation hypomethylating agent (HMA) designed to offer a longer exposure to its active metabolite, decitabine. It is a dinucleotide of decitabine and deoxyguanosine, a structure that renders it resistant to degradation by the enzyme cytidine deaminase. This resistance allows for a more sustained release of decitabine, aiming for greater incorporation into the DNA of cancer cells and potentially improved efficacy compared to first-generation HMAs like decitabine and azacitidine.
Mechanism of Action
This compound's mechanism of action centers on the inhibition of DNA methyltransferases (DNMTs), enzymes that are crucial in regulating gene expression through DNA methylation. In hematologic malignancies, aberrant DNA hypermethylation can lead to the silencing of tumor suppressor genes. By reversing this process, this compound aims to restore normal gene function and control malignant cell growth.
Clinical Efficacy: The ASTRAL Trials
The primary evidence for this compound's clinical performance comes from the ASTRAL series of phase 3 clinical trials. These studies compared this compound to a "Treatment Choice" (TC) arm, which included azacitidine, decitabine, or low-dose cytarabine, in patients with AML and MDS/CMML.
ASTRAL-1: Treatment-Naïve AML
The ASTRAL-1 trial (NCT02348489) enrolled 815 patients with treatment-naïve AML who were unfit for intensive chemotherapy.[1] The co-primary endpoints were complete remission (CR) and overall survival (OS).[2]
Table 1: Key Efficacy Outcomes from the ASTRAL-1 Trial
| Outcome | This compound (n=408) | Treatment Choice (n=407) | p-value |
| Complete Remission (CR) Rate | 19% | 17% | 0.48 |
| Median Overall Survival (OS) | 7.1 months | 8.5 months | 0.73 |
| 12-Month Survival Rate | 37% | 36% | N/A |
| 24-Month Survival Rate | 18% | 14% | N/A |
| Median Progression-Free Survival (PFS) | 5.3 months | 5.5 months | N/A |
| Data sourced from Fenaux et al. (2023) and the ASTRAL-1 study publications.[2][3] |
While the ASTRAL-1 trial did not meet its primary endpoints in the overall population, a post-hoc analysis suggested a potential benefit in patients who received at least four cycles of treatment.[2][3] In this subgroup, the median OS was 15.6 months for this compound versus 13.0 months for the treatment choice arm.[2][3]
ASTRAL-2 & ASTRAL-3: Previously Treated AML and MDS/CMML
The ASTRAL-2 (NCT02920008) and ASTRAL-3 (NCT02907359) trials evaluated this compound in previously treated AML and MDS/CMML, respectively. These trials also failed to meet their primary endpoint of a statistically significant improvement in overall survival compared to the physician's choice of therapy.[4][5]
Safety and Tolerability
The safety profile of this compound was found to be comparable to the treatment choice arm in the ASTRAL trials. However, some grade ≥3 adverse events were more frequent with this compound.
Table 2: Grade ≥3 Adverse Events of Interest in the ASTRAL-1 Trial
| Adverse Event | This compound (92% of patients with Grade ≥3 AE) | Treatment Choice (88% of patients with Grade ≥3 AE) |
| Febrile Neutropenia | Higher with this compound | Lower than this compound |
| Neutropenia | Higher with this compound | Lower than this compound |
| Pneumonia | Higher with this compound | Lower than this compound |
| Data sourced from Fenaux et al. (2023).[2][3] |
Experimental Protocols
The ASTRAL trials were Phase 3, randomized, open-label, multicenter studies. Below is a generalized workflow for these trials.
Dosing Regimens
-
This compound: In the ASTRAL-1 trial, this compound was administered at a dose of 60 mg/m² subcutaneously for 5 days in a 28-day cycle.[1] The ASTRAL-2 trial for previously treated AML involved a 10-day regimen in the first cycle, with subsequent cycles being either 5 or 10 days based on response and recovery.[6]
-
Treatment Choice: The comparator arm consisted of standard dosing regimens for azacitidine, decitabine, or low-dose cytarabine, as selected by the treating physician prior to randomization.[7]
Comparative Cost-Effectiveness of Existing Therapies
While a direct cost-effectiveness analysis of this compound is not available, studies comparing the first-generation hypomethylating agents, azacitidine and decitabine, can provide some economic context for this class of drugs.
A 2010 study developed a Markov model to compare the cost-effectiveness of azacitidine and decitabine for MDS from a US payer perspective.[8] The analysis, based on 2009 costs, found that over a two-year period, azacitidine was associated with better survival and more quality-adjusted life years (QALYs) at a lower total cost compared to decitabine.[8]
Table 3: Cost-Effectiveness Comparison of Azacitidine and Decitabine for MDS (2009 Data)
| Outcome (per patient over 2 years) | Azacitidine | Decitabine |
| Total Cost | $150,322 | $166,212 |
| Life Years (LYs) | 1.512 | 1.292 |
| Quality-Adjusted Life Years (QALYs) | 1.041 | 0.870 |
| Data sourced from a 2010 cost-effectiveness analysis.[8] |
Another analysis focusing on older patients with AML suggested that decitabine was more cost-effective than conventional induction therapy (cytarabine plus daunorubicin).[9][10]
These findings highlight the economic considerations within the therapeutic landscape that this compound aims to enter. A formal health economic evaluation of this compound, incorporating its acquisition cost, administration costs, and the economic impact of its efficacy and safety profile, will be necessary to determine its value proposition relative to existing treatments.
Conclusion
This compound represents a rational evolution in hypomethylating agent design, with a mechanism aimed at prolonging exposure to the active metabolite decitabine. However, the large-scale ASTRAL clinical trials did not demonstrate a statistically significant superiority of this compound over the physician's choice of existing therapies for the primary endpoints of complete remission and overall survival in the intent-to-treat populations.[3][4][5] Subgroup analyses from the ASTRAL-1 trial suggest a potential survival benefit for treatment-naïve AML patients who are able to receive multiple cycles of therapy, warranting further investigation.[2][3]
From a safety perspective, this compound's profile is generally comparable to other hypomethylating agents, though with a higher incidence of certain grade ≥3 hematologic toxicities.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A cost-effectiveness analysis of using azacitidine vs. decitabine in treating patients with myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. The tolerability of sofosbuvir/velpatasvir for 12 weeks in patients treated in the ASTRAL 1, 2 and 3 studies: A pooled safety analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Sofosbuvir/velpatasvir improves patient-reported outcomes in HCV patients: Results from ASTRAL-1 placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 3 Randomized, Open-Label Study of this compound vs Treatment Choice in Previously Treated Acute Myeloid Leukemia [clinicaltrialsgps.com]
Safety Operating Guide
Proper Disposal of Guadecitabine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of guadecitabine is paramount for the protection of personnel, the environment, and the integrity of research. As a potent cytotoxic and antineoplastic agent, this compound and any materials that come into contact with it must be handled as hazardous waste. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for cytotoxic drug waste management.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to adhere to strict safety protocols. This compound is suspected of causing genetic defects.[1] Personnel handling this compound waste must be trained in the management of cytotoxic materials and equipped with appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Gloves | Two pairs of chemotherapy-tested gloves |
| Gown | Disposable, impermeable, long-sleeved gown |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory Protection | An appropriate respirator (e.g., N95) may be required depending on the manipulation |
This compound Waste Segregation and Disposal Protocol
Due to the absence of specific chemical inactivation protocols for this compound, the primary recommended method of disposal is incineration . All this compound waste must be segregated from regular laboratory trash and other chemical waste streams at the point of generation.
Step 1: Identify and Segregate this compound Waste
Proper segregation is the foundation of safe disposal. This compound waste is categorized into "trace" and "bulk" quantities, each requiring specific containment.
| Waste Category | Definition | Examples |
| Trace Cytotoxic Waste | Items that are "RCRA empty," meaning they contain no more than 3% of the drug by weight of the total container capacity. | Empty vials, syringes, IV bags, tubing, gloves, gowns, and other contaminated disposable materials. |
| Bulk Cytotoxic Waste | Items that do not meet the "RCRA empty" criteria. This includes any amount of unused or partially used this compound. | Unused or expired vials of this compound, grossly contaminated PPE, and spill cleanup materials. |
Step 2: Containment and Labeling
Proper containment prevents accidental exposure and ensures the waste is correctly identified for incineration.
-
Trace Waste:
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed immediately into a yellow, puncture-resistant sharps container clearly labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste."
-
Non-Sharps: Contaminated items such as gloves, gowns, and empty vials should be placed in a yellow, leak-proof chemotherapy waste bag. This bag should then be placed in a designated rigid container, also labeled for trace cytotoxic waste.
-
-
Bulk Waste:
-
All bulk this compound waste, including original vials containing unused product, must be placed in a black, hazardous waste container.
-
This container must be clearly labeled as "Bulk Chemotherapy Waste," "Hazardous Waste," and "Incinerate Only." The label should also identify the contents, including "this compound."
-
Step 3: Waste Collection and Storage
Designated, secure areas should be established for the temporary storage of cytotoxic waste pending pickup by a licensed hazardous waste disposal service. These areas should be clearly marked with warning signs.
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management contractor to arrange for the pickup and disposal of this compound waste. Ensure the contractor is licensed to transport and incinerate chemotherapy waste.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of materials contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Disclaimer: The information provided is based on general guidelines for the disposal of cytotoxic drugs. Always consult your institution's specific safety protocols and waste management procedures, as well as local, state, and federal regulations.
References
Essential Safety and Logistical Information for Handling Guadecitabine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling, use, and disposal of Guadecitabine. Given that this compound is a next-generation DNA hypomethylating agent and its active metabolite is decitabine, it is imperative to handle it with the utmost care as a hazardous compound. The following guidelines are based on established protocols for handling cytotoxic drugs and information available for this compound and its active metabolite.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to this compound. All personnel handling this compound, including during receipt, storage, preparation, administration, and disposal, must adhere to the following PPE requirements.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978). | Provides a robust barrier against chemical permeation. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, impermeable gown made of polyethylene-coated polypropylene or a similar protective material. | Protects skin from splashes and contamination. Gowns should be discarded as contaminated waste after each use or if compromised. |
| Eye and Face Protection | Safety glasses with side shields or a full-face shield. | Protects against splashes and aerosols entering the eyes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of the drug or when there is a risk of aerosolization. | Prevents inhalation of hazardous particles. |
| Shoe Covers | Disposable, impermeable shoe covers. | Prevents the spread of contamination outside of the handling area. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Preparation and Reconstitution
-
Designated Area: All handling of this compound powder and preparation of solutions must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet (BSC).
-
Decontamination: The work surface should be decontaminated before and after each use.
-
Donning PPE: Follow the correct sequence for donning PPE before entering the designated handling area.
-
Reconstitution: If working with a lyophilized powder, use appropriate techniques to avoid aerosol generation. Slowly inject the diluent down the side of the vial.
Administration (In Vitro/In Vivo)
-
Transport: Transport prepared solutions in sealed, secondary containers that are clearly labeled.
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, and hazard symbols.
-
Spill Kit: An approved chemotherapy spill kit must be readily available in the immediate vicinity of handling.
Decontamination and Cleaning
-
Work Surfaces: Clean all work surfaces with an appropriate deactivating agent followed by a cleaning agent.
-
Equipment: Decontaminate all non-disposable equipment used in the handling process.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste generated from handling this compound must be segregated as hazardous chemotherapy waste.
-
Trace Chemotherapy Waste: Items with residual amounts of the drug (less than 3% of the original volume), such as empty vials, syringes, gloves, gowns, and labware, should be disposed of in designated yellow chemotherapy waste containers.[1]
-
Bulk Chemotherapy Waste: Any material containing more than 3% of the original drug amount is considered bulk waste and must be disposed of in designated black chemotherapy waste containers.[1]
-
Sharps: All needles and syringes must be disposed of in a puncture-resistant sharps container specifically labeled for chemotherapy waste.
-
Waste Pickup: Arrangements should be made with a licensed hazardous waste disposal company for the collection and incineration of chemotherapy waste.
Visual Guidance: Workflow and Mechanism
To further clarify the procedural and biological aspects of working with this compound, the following diagrams illustrate the safe handling workflow and the compound's mechanism of action.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
